Benzobicyclon
Description
Historical Context of Discovery and Development
Benzobicyclon was discovered and developed by SDS Biotech K.K. in Japan. uark.eduresearchgate.netscispace.comcabidigitallibrary.org It was first registered in Japan in 2001. researchgate.netscispace.com The compound is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure. researchgate.netscispace.com This structure acts as a chemical slow releaser of the triketone system, which is responsible for HPPD inhibition. researchgate.netscispace.com
Following its introduction in Japan, benzobicyclon has seen expanded use in other regions. It has been used in California for weed control in water-seeded paddy rice production since 2017. bioone.orgresearchgate.net Gowan Company has been involved in the development of benzobicyclon for use in U.S. rice production systems. uark.edu It was registered in the mid-southern U.S. for postflood weed control in rice in the fall of 2021, marking the first HPPD-inhibiting herbicide commercially available for rice in this region. bioone.orgcambridge.orgresearchgate.netuark.edu Development work has also been performed in Europe by Gowan Crop Protection Ltd in agreement with SDS Biotech K.K. cabidigitallibrary.org
Role in Agricultural Weed Management Systems
Benzobicyclon plays a significant role in agricultural weed management, particularly in rice cultivation, due to its broad-spectrum activity and its effectiveness against certain problematic and herbicide-resistant weeds. uark.eduresearchgate.netcambridge.org It is effective against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted or direct-seeded rice. researchgate.netscispace.com
Research has demonstrated benzobicyclon's activity on a diverse spectrum of weed species. lsu.edu It is particularly effective on sprangletops, annual sedges, and ducksalad. researchgate.net Studies have shown that benzobicyclon can provide high levels of control for weeds like Scirpus juncoides, even those resistant to sulfonylurea herbicides. researchgate.netscispace.com It also shows high control of Heteranthera reniformis, Leptochloa fusca, and various sedges, while contributing to the control of Echinochloa spp. cabidigitallibrary.org
Benzobicyclon is typically applied in flooded paddy rice systems. cabidigitallibrary.org Its efficacy is influenced by factors such as application timing and flood depth. uark.eduresearchgate.netcambridge.orgomicsonline.org Research indicates that application timing immediately after flooding can provide a higher level of weed control. uark.edu Flood depth is also important, as benzobicyclon has low water solubility and may be absorbed through the shoot; efficacy can improve as flood depth increases. uark.eduomicsonline.org Studies have shown effective control of Amazon sprangletop at certain flood depths. omicsonline.org
Benzobicyclon provides a new mode of action (HPPD inhibition) for weed management in rice, which is particularly valuable for controlling weeds that have developed resistance to other herbicide groups, such as ALS and ACCase inhibitors. uark.educabidigitallibrary.orgcambridge.org Field experiments have investigated the use of benzobicyclon in herbicide programs for quizalofop- and imidazolinone-resistant rice systems, suggesting it can be an additional and viable control option. bioone.orguark.edu The addition of benzobicyclon to standard herbicide programs has resulted in comparable or improved weedy rice control. bioone.orguark.eduuark.edu
Research findings highlight the efficacy of benzobicyclon against various weeds in rice systems. The following table summarizes some representative data on weed control efficacy:
| Weed Species | Application Timing | Flood Depth (cm) | Benzobicyclon Rate (g ai/ha) | Control (%) @ X WAT / DAT | Source |
|---|---|---|---|---|---|
| Scirpus juncoides | PRE to early POST | Flooded | 200-300 | Long residual activity | researchgate.netscispace.com |
| Scirpus juncoides | Two-leaf stage | Not specified | 200, 300, 600 | Did not exceed 90% | lsu.edu |
| Ducksalad | ≥ 62 g ha⁻¹ | Not specified | ≥ 62 | Reduced fresh weight | researchgate.net |
| Ducksalad | POST | Flooded | Not specified | Effective control | uark.edu |
| Indian toothcup | 246 to 1232 g ha⁻¹ | Not specified | 246 to 1232 | Reduced 77% to 96% | researchgate.net |
| Amazon sprangletop | POST | Flooded | Up to 371 | Promising control | uark.edu |
| Amazon sprangletop | Early timing | 5 and 15 | 247 | Complete control @ 2 WAT | omicsonline.org |
| Barnyardgrass | Early timing | 15 | 247 | 55% reduction in control @ 2 WAT compared to early timing | omicsonline.org |
| Weedy rice accession | 3- to 4-leaf stage | Not specified | 371 | 24% to 93% @ 28 DAT | bioone.org |
| Weedy rice accession | 1- to 2-tiller stage | Not specified | 371 | 4% to 82% @ 28 DAT | bioone.org |
Note: WAT = Weeks After Treatment, DAT = Days After Treatment, PRE = Pre-emergence, POST = Post-emergence.
The sensitivity of weedy rice to benzobicyclon can vary across different accessions. cambridge.org Research has explored the relationship between weedy rice sensitivity and the HIS1 gene, indicating that HIS1 zygosity and plant growth stage at application can influence benzobicyclon efficacy. bioone.org
Benzobicyclon's activity is primarily observed when applied to the flood water, highlighting the importance of the aquatic environment for its efficacy. cambridge.org Applications made only to foliage have shown significantly less control compared to applications including flood water. cambridge.org
While primarily used in rice, benzobicyclon has also been indicated for use on wheat, barley, and corn. ca.govca.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXCLRUCUMWJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057987 | |
| Record name | Benzobicyclon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156963-66-5 | |
| Record name | Benzobicyclon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156963-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzobicyclon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156963665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzobicyclon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Principles of Benzobicyclon Herbicide Activity
Pro-herbicidal Activation and Hydrolytic Conversion
Benzobicyclon's herbicidal activity is initiated through a critical activation step that occurs in aquatic environments. The parent compound is not the direct inhibitor of the target enzyme but is converted into its active form through a chemical process. researchgate.netlsu.eduuark.edu
Chemical Hydrolysis of Benzobicyclon to Benzobicyclon Hydrolysate (Metabolite B) in Aquatic Systems
In the presence of water, benzobicyclon undergoes a non-enzymatic hydrolysis reaction to form benzobicyclon hydrolysate, its herbicidally active metabolite. uark.eduresearchgate.netbioone.orguark.edu This conversion is a key characteristic of benzobicyclon, distinguishing it as a pro-herbicide. researchgate.netresearchgate.netnih.govepa.govacs.orgacs.org The transformation is crucial for its efficacy, as the parent molecule, benzobicyclon, does not directly inhibit the target enzyme in plants. researchgate.netuark.eduresearchgate.netbioone.org The hydrolysis reaction essentially unmasks the active triketone structure responsible for its phytotoxicity. lsu.edu Studies conducted in simulated aquatic systems have demonstrated the complete conversion of benzobicyclon to benzobicyclon hydrolysate. researchgate.netnih.gov
Environmental Factors Influencing Hydrolytic Activation Kinetics
The rate at which benzobicyclon is converted to its active hydrolysate is not constant but is significantly influenced by several environmental factors. The kinetics of this hydrolytic activation are critical for the herbicide's performance under field conditions.
The pH of the aquatic system is a primary determinant of the hydrolysis rate of benzobicyclon. Research has consistently shown that the hydrolysis is significantly faster under basic conditions. nih.govacs.orglsu.edu Specifically, alkaline conditions enhance the degradation of benzobicyclon. acs.org For instance, at a pH of 9, the reaction is enhanced, with observed half-lives ranging from 5 to 28 hours. researchgate.netnih.gov Conversely, the hydrolysis process is considerably slower under acidic conditions. lsu.edu This pH-dependent hydrolysis supports the characterization of the reaction as being primarily base-catalyzed. lsu.edu For every one-point increase in pH, the rate of hydrolysis can increase by approximately tenfold. usu.edu
Temperature plays a crucial role in the kinetics of benzobicyclon hydrolysis, with higher temperatures generally accelerating the conversion to benzobicyclon hydrolysate. lsu.edu Studies have shown a positive correlation between temperature and the rate of hydrolysis. lsu.edu For example, under neutral to basic pH conditions (pH 7–9) and at higher temperatures (25–35 °C), which are typical of the California rice-growing season, benzobicyclon is expected to hydrolyze completely to its active form in a relatively short period. acs.org Research has documented that at 25°C and a pH of 7, the half-life for benzobicyclon hydrolysis is 15 hours. researchgate.net One study observed 90% control of a target weed at 14, 22, and 32 days after application at temperatures of 25°C, 20°C, and 15°C, respectively, demonstrating the impact of temperature on efficacy. medchemexpress.com
Interactive Table: Factors Affecting Benzobicyclon Hydrolysis Half-Life
| Factor | Condition | Effect on Hydrolysis Rate | Half-Life Range |
|---|---|---|---|
| pH | Basic (e.g., pH 9) | Enhanced | 5 to 28 hours |
| Acidic (e.g., pH 4) | Slower | Significantly longer than basic conditions | |
| Temperature | Higher (e.g., 25-35°C) | Faster | Shorter |
| Lower (e.g., 15°C) | Slower | Longer |
| Dissolved Organic Carbon (DOC) | Present | Hindered | Longer |
Molecular Target Site Interaction: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
The herbicidal activity of benzobicyclon, through its active metabolite benzobicyclon hydrolysate, is due to the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netbioone.orguark.edujst.go.jplsu.edunih.gov HPPD is a key enzyme in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis in plants. researchgate.netuark.edubioone.org
Inhibition of HPPD disrupts this pathway, leading to a depletion of plastoquinone. researchgate.netbioone.org Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. Carotenoids serve a critical photoprotective role by quenching reactive oxygen species generated during photosynthesis and dissipating excess light energy. The absence of carotenoids results in the photo-oxidation and degradation of chlorophyll, leading to the characteristic bleaching or whitening symptoms observed in susceptible plants, followed by chlorosis and eventual plant death. researchgate.netuark.edubioone.org Benzobicyclon is thus classified as a "bleaching herbicide". wikipedia.org The active form of benzobicyclon, a triketone, is responsible for this potent inhibition of the HPPD enzyme. uark.edu
Enzymatic Basis of HPPD Inhibition by Benzobicyclon Hydrolysate
Benzobicyclon itself is a pro-herbicide, meaning it is not directly active as an enzyme inhibitor researchgate.net. For it to exert its herbicidal effects, it must first undergo a non-enzymatic hydrolysis reaction in the presence of water researchgate.net. This reaction converts benzobicyclon into its active form, benzobicyclon hydrolysate, which is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.netmedchemexpress.commedchemexpress.com.
The HPPD enzyme plays a critical role in the catabolism of the amino acid tyrosine scbt.comregulations.gov. Specifically, it catalyzes the conversion of 4-hydroxyphenylpyruvate into homogentisate scbt.com. This reaction is a vital step in the biosynthesis of essential compounds for plant survival cambridge.orgnih.gov.
HPPD inhibitors, including benzobicyclon hydrolysate, function by targeting the active site of the HPPD enzyme. Many inhibitors in this class are characterized by their ability to chelate the iron ion (Fe2+) that is essential for the enzyme's catalytic activity, thereby blocking its function scbt.combibliotekanauki.pl. The inhibition of HPPD is highly specific, making it an effective target for herbicidal action with minimal impact on other biochemical pathways scbt.com. The active form of HPPD inhibitors often consists of an acidic 1,3-dione and two electron-withdrawing groups attached to a benzene ring, which allows for binding to common sites on the HPPD enzyme regulations.gov.
Downstream Metabolic Consequences of HPPD Inhibition in Plants
The inhibition of the HPPD enzyme by benzobicyclon hydrolysate sets off a chain of metabolic disruptions that ultimately lead to the death of susceptible plants. The primary consequences stem from the depletion of products synthesized from homogentisate, the molecule whose formation is blocked.
Homogentisate is a fundamental precursor for the biosynthesis of plastoquinone scbt.comcambridge.orgresearchgate.net. Plastoquinones are essential components of the photosynthetic electron transport chain scbt.com. By inhibiting HPPD, benzobicyclon effectively halts the production of these critical molecules scbt.comcambridge.org.
A crucial downstream effect of plastoquinone depletion is the inhibition of carotenoid biosynthesis. Plastoquinone acts as a cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid synthesis pathway cambridge.org. Without plastoquinone, PDS cannot function, leading to a halt in the production of carotenoids cambridge.org. Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage cambridge.orgumn.edu.
In addition to plastoquinone, homogentisate is also a precursor for the synthesis of tocopherols, a class of compounds with vitamin E activity that serve as important antioxidants in plants scbt.comcambridge.orgresearchgate.netnih.gov. Therefore, the inhibition of HPPD by benzobicyclon hydrolysate also leads to a deficiency in tocopherols cambridge.orgbioone.org. This depletion of antioxidants leaves the plant more vulnerable to oxidative stress.
| Metabolic Pathway | Key Enzyme | Precursor | Product Disrupted by Benzobicyclon | Function of Disrupted Product |
| Plastoquinone Biosynthesis | HPPD | 4-hydroxyphenylpyruvate | Plastoquinone | Photosynthetic electron transport, cofactor for carotenoid synthesis scbt.comcambridge.org |
| Tocopherol Biosynthesis | HPPD | 4-hydroxyphenylpyruvate | α-Tocopherol (Vitamin E) | Antioxidant, protection against oxidative stress scbt.comcambridge.orgresearchgate.net |
The metabolic disruptions caused by HPPD inhibition manifest as visible and severe phytotoxic effects on the plant. The most characteristic symptom is the bleaching of new growth medchemexpress.comcambridge.orgncsu.educorteva.us. This occurs because the lack of carotenoids leaves chlorophyll unprotected from sunlight, leading to its rapid destruction regulations.govcambridge.org.
Following the initial bleaching, plants typically exhibit chlorosis (yellowing of leaf tissue) and eventually necrosis (tissue death), ultimately resulting in the death of the weed medchemexpress.comnih.govncsu.edu. These symptoms are a direct consequence of the oxidative damage and impaired photosynthesis caused by the lack of plastoquinone and tocopherols cambridge.org.
| Phytotoxic Effect | Underlying Cause |
| Bleaching | Destruction of chlorophyll due to the absence of protective carotenoids regulations.govcambridge.orgcorteva.us. |
| Chlorosis | General yellowing of plant tissue resulting from chlorophyll loss ncsu.edu. |
| Necrosis | Tissue death caused by severe oxidative damage and metabolic failure nih.gov. |
Structure-Activity Relationships (SAR) of Benzobicyclon and Related HPPD Inhibitors
The chemical structure of benzobicyclon is intricately linked to its function as a pro-herbicide and the subsequent inhibition of the HPPD enzyme.
Benzobicyclon is characterized by a unique bicyclooctane skeleton and a phenylthio-enol ether structure researchgate.netjst.go.jpherts.ac.uk. These structural features are essential for its herbicidal activity herts.ac.uk.
The phenylthio-enol ether moiety serves a crucial role in the pro-herbicide nature of benzobicyclon. This part of the molecule acts as a chemical "slow releaser" of the active triketone system researchgate.netjst.go.jp. Through hydrolysis, this group is cleaved, unmasking the potent triketone structure of benzobicyclon hydrolysate, which is the actual HPPD inhibitor researchgate.net. This controlled release mechanism contributes to the herbicide's efficacy and residual activity.
The bicyclooctane skeleton is another defining feature of benzobicyclon's structure researchgate.netjst.go.jp. While the precise contribution of this rigid, three-dimensional structure to the molecule's activity is complex, it is considered a key component for its herbicidal properties. The specific conformation and steric bulk of the bicyclooctane group likely play a significant role in the molecule's transport, stability, and interaction with the target enzyme's active site upon conversion to the hydrolysate.
Comparative Analysis with Other Triketone HPPD Inhibitors (e.g., Mesotrione, Sulcotrione (B48614), Tembotrione)
Benzobicyclon belongs to the triketone chemical family, a subgroup of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides. researchgate.net While it shares a common target enzyme with other triketones like mesotrione, sulcotrione, and tembotrione, its activation and application differ significantly.
A primary distinguishing feature of benzobicyclon is its nature as a pro-herbicide. It is applied in an inactive form and must undergo a non-enzymatic hydrolysis reaction in the presence of water to convert into its phytotoxic form, benzobicyclon-hydrolysate. This active compound is responsible for inhibiting the HPPD enzyme. This contrasts with mesotrione, sulcotrione, and tembotrione, which are directly active upon application.
The development of triketone herbicides was inspired by the natural product leptospermone, a compound found to have herbicidal effects. wikipedia.org This led to the synthesis of numerous compounds, including the commercialization of sulcotrione, followed by mesotrione and tembotrione. researchgate.netwikipedia.org These herbicides are primarily used for weed control in corn. cambridge.orgsiu.edu Benzobicyclon, however, was specifically developed and is the first HPPD-inhibiting herbicide commercially available for use in flooded rice paddy systems.
Efficacy can vary among the triketone herbicides. For instance, in studies comparing HPPD inhibitors available for corn, tembotrione and topramezone have demonstrated greater activity on certain grass species than mesotrione. siu.eduncwss.org While direct comparative efficacy studies including benzobicyclon are specific to rice paddy weeds, its effectiveness is established for controlling a broad spectrum of aquatic, grass, sedge, and broadleaf weeds in that environment.
| Characteristic | Benzobicyclon | Mesotrione | Sulcotrione | Tembotrione |
|---|---|---|---|---|
| Chemical Family | Triketone | Triketone | Triketone | Triketone |
| Activation | Pro-herbicide (requires hydrolysis in water) | Directly active | Directly active | Directly active |
| Primary Crop Use | Rice (flooded systems) | Corn, Sugarcane cambridge.org | Corn | Corn siu.edu |
| Target Enzyme | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | |||
| General Symptomology | Bleaching of new plant tissue, followed by chlorosis and necrosis |
Comparative Analysis of Benzobicyclon Mode of Action with Other Herbicide Classes
The mode of action for benzobicyclon and other HPPD inhibitors (WSSA Group 27) is distinct from other major herbicide classes. By inhibiting HPPD, these herbicides disrupt the biosynthesis of plastoquinone, a vital cofactor for the enzyme phytoene desaturase in the carotenoid synthesis pathway. This inhibition leads to the destruction of chlorophyll, resulting in the characteristic bleaching or whitening of new plant tissues. mdpi.com
This mechanism contrasts sharply with other herbicide classes that target entirely different biochemical pathways.
Acetyl-CoA Carboxylase (ACCase) Inhibitors (WSSA Group 1): This class of herbicides, often called "graminicides," targets the enzyme Acetyl-CoA carboxylase, which is essential for fatty acid biosynthesis. scielo.brucanr.edupressbooks.pub By blocking this enzyme, the herbicide halts the formation of lipids required for building and maintaining cell membranes, particularly in rapidly growing meristematic tissues. scielo.br This leads to a cessation of growth, and symptoms like chlorosis of new leaves and eventual decay of the growing point ("deadheart") appear several days after application. ucanr.edu Unlike the bleaching from HPPD inhibitors, the primary effect is on membrane integrity in grasses. scielo.brpressbooks.pub
Acetolactate Synthase (ALS) Inhibitors (WSSA Group 2): These herbicides block the acetolactate synthase enzyme (also known as acetohydroxyacid synthase or AHAS). ucanr.eduumn.edu This enzyme is the first step in the pathway for producing the essential branched-chain amino acids: valine, leucine, and isoleucine. nih.govresearchgate.net Inhibition of this pathway quickly stops cell division and plant growth. pressbooks.pub Symptoms develop slowly, often taking one to two weeks to become apparent, and include stunting, chlorosis of new growth (yellowing), and sometimes reddish or purple discoloration of veins. pressbooks.pubncsu.eduucanr.educropprotectionnetwork.org The action is systemic, and the primary cause of death is the depletion of essential amino acids. researchgate.net
Protoporphyrinogen Oxidase (PPO) Inhibitors (WSSA Group 14): This class acts by inhibiting the PPO enzyme, which is part of the chlorophyll and heme biosynthesis pathway. ucanr.eduucanr.edu Inhibition leads to an accumulation of the substrate protoporphyrinogen IX, which leaks into the cytoplasm. In the presence of light and oxygen, it generates highly reactive singlet oxygen molecules. bohrium.comcambridge.org These molecules cause rapid lipid peroxidation, destroying cell membranes. ucanr.edupioneer.com This mode of action results in very rapid, contact-type injury, with symptoms like water-soaked lesions, desiccation, and necrosis (browning) appearing within hours to a few days, especially in bright sunlight. ucanr.edupioneer.comncsu.edu This rapid membrane destruction is fundamentally different from the slower, systemic bleaching caused by HPPD inhibition.
| Mode of Action Class | Target Enzyme | Biochemical Pathway Disrupted | Primary Symptoms | Speed of Action | WSSA Group |
|---|---|---|---|---|---|
| HPPD Inhibitors (e.g., Benzobicyclon) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Carotenoid Biosynthesis (indirectly) | Bleaching/whitening of new growth, followed by chlorosis and necrosis. mdpi.com | Relatively slow, systemic | 27 |
| ACCase Inhibitors | Acetyl-CoA Carboxylase (ACCase) | Fatty Acid Synthesis | Chlorosis of new leaves, purpling of older leaves, "deadheart" (rotten growing point). ucanr.edu | Slow (symptoms appear after several days). ucanr.edu | 1 |
| ALS Inhibitors | Acetolactate Synthase (ALS/AHAS) | Branched-Chain Amino Acid Synthesis | Stunting, chlorosis of new growth, reddish/purple veins. ncsu.educropprotectionnetwork.org | Very slow (symptoms may take 1-2 weeks). pressbooks.pub | 2 |
| PPO Inhibitors | Protoporphyrinogen Oxidase (PPO) | Chlorophyll & Heme Biosynthesis | Rapid, light-dependent cell membrane disruption; water-soaked lesions, desiccation, necrosis (browning/burning). ucanr.edupioneer.com | Very fast (hours to a few days). ucanr.edu | 14 |
Metabolic Fate and Biotransformation Pathways
Plant Metabolism of Benzobicyclon
The metabolic fate of benzobicyclon in rice plants involves its absorption, translocation, and subsequent transformation into various metabolites.
Uptake and Translocation Mechanisms in Rice Plants
Benzobicyclon can be absorbed by rice plants from paddy water through both root and shoot absorption. Following absorption, it is translocated within the plant, primarily to the foliage. regulations.govregulations.govherts.ac.uk This uptake from paddy water and translocation to foliage is a proposed pathway for the herbicide. regulations.gov Benzobicyclon is effective in controlling weeds through both foliar and root uptake in water. regulations.gov
Identification and Characterization of Plant Metabolites
Studies on the metabolism of benzobicyclon in flooded rice at different growth stages have identified several metabolites. In rice at the 2.5-leaf stage, parent benzobicyclon and metabolites such as 1315P-076, 1315P-570, RSHABU4 (structurally similar to 1315P-683), and 1315P-966 aglycone were observed as minor metabolites, accounting for approximately 10% of the total radioactive residue (TRR). regulations.govregulations.gov Multi-component minor unknowns constituted a significant portion of the extractable radioactivity. regulations.govregulations.gov Incorporation of radioactivity into plant structural components like pectin, lignin, hemicellulose, starch, or protein also occurred. regulations.govregulations.gov
In rice seedlings grown in greenhouses, the parent compound was a major residue in both shoots and roots, although its concentration declined over time. regulations.govregulations.gov Metabolite B (also referred to as 1315P-070), the active herbicidal moiety formed via hydrolysis of the thiophenyl ring, generally increased with the plant's growth stage, becoming a major residue in roots and shoots. regulations.govregulations.gov
At the early tillering stage, parent benzobicyclon was a minor residue (<1.7% TRR), while metabolite B (1.2-12.5% TRR), 1315P-570 (1.9-40% TRR), and a conjugate of 1315P-966 (chlorophenyl acid metabolite; 5.9-41% TRR) were identified as major residues in all rice matrices analyzed. regulations.govregulations.gov Three unknowns were present in straw at up to 16.7% TRR but were not further investigated. regulations.govregulations.gov
The proposed metabolic pathway suggests that following absorption from paddy water and translocation to foliage, the parent compound is metabolized to 1315P-570, 1315P-076, and metabolite B, all formed through the loss of the thiophenyl ring. regulations.gov Cleavage products containing the chlorophenyl ring, such as metabolite 1315P-966, may be produced in the paddy water, absorbed by the plants, translocated to the foliage, and conjugated with sugar. regulations.gov
Residue Accumulation in Rice Commodities
Non-extractable residues in brown rice were substantial (77.8 to 80.0% TRR) and were likely associated with sugars. regulations.gov
Environmental Degradation Pathways of Benzobicyclon and Its Metabolites
Benzobicyclon and its metabolites undergo degradation in the environment, particularly in aquatic systems, through hydrolysis and photolysis.
Hydrolysis in Aquatic Systems
Hydrolysis is a major mode of dissipation for benzobicyclon in water, leading to the formation of benzobicyclon hydrolysate (metabolite B), which is the herbicidally active compound. regulations.govresearchgate.netacs.orgregulations.govlsu.eduuark.edu Benzobicyclon is a pro-herbicide that requires non-enzymatic hydrolysis in the presence of water to be converted to this potent and phytotoxic form. researchgate.net
The hydrolysis of benzobicyclon to metabolite B is relatively rapid in water. researchgate.net Hydrolysis half-lives for benzobicyclon range from 5 to 38 hours under various pH and temperature conditions. researchgate.net Basic conditions (pH 9) have been shown to enhance the hydrolysis reaction, with half-lives ranging from 5 to 28 hours. acs.orgresearchgate.net Dissolved organic carbon (DOC) can hinder this base-catalyzed hydrolysis. acs.orgresearchgate.net The half-life of benzobicyclon in water at pH 7 and 25°C is approximately 15 hours. researchgate.netcambridge.org Complete hydrolysis of benzobicyclon in a flooded rice field would require holding the flood for more than 4 days under these conditions. researchgate.netcambridge.org
In contrast to the rapid hydrolysis of the parent compound, benzobicyclon hydrolysate (metabolite B) is relatively resistant to further hydrolysis between pH 4 and 9, with an estimated hydrolysis half-life of 388 days. researchgate.net
Photolysis in Aquatic Systems
Photolysis is another significant dissipation pathway for benzobicyclon and its hydrolysate in aquatic systems. regulations.govresearchgate.netregulations.govlsu.edulsu.eduacs.org While the rapid hydrolysis of benzobicyclon in water makes it difficult to directly study its aqueous photolysis half-life, photolysis is a major degradation route for the principal degradation product, benzobicyclon hydrolysate. regulations.govlsu.edu
Studies on the aqueous photolysis of benzobicyclon hydrolysate have shown that the rate of degradation is influenced by factors such as the ionic state of the compound and the characteristics of the water. researchgate.netlsu.eduacs.org The neutral species of benzobicyclon hydrolysate photolyzes faster than the more predominant anionic species under natural sunlight. researchgate.netacs.org
In distilled water, the reported half-life for benzobicyclon hydrolysate is around 77 hours. lsu.edu In rice water, the half-life is approximately 34 hours, while in seawater (25 ppt (B1677978) salinity), it is significantly shorter, around 3.4 hours. lsu.edu Increasing salinity has been found to exponentially increase the photodegradation of benzobicyclon hydrolysate. lsu.edu Specific ions present in seawater, particularly magnesium ions, have been identified as partly responsible for this rapid degradation. lsu.edu Dissolved organic matter in natural waters can reduce direct photolysis but increase indirect photolysis compared to high-purity water. researchgate.netacs.org Light attenuation in rice field water can also slow down photolysis. acs.org
Photolysis of benzobicyclon hydrolysate can produce multiple photolysis products, which vary depending on the ionic state of the hydrolysate. lsu.edu
Indirect Photolysis Mechanisms (e.g., Role of Hydroxyl Radicals, Dissolved Organic Matter)
Indirect photolysis involves the degradation of a compound through reactions with photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), carbonate radicals, and singlet oxygen. lsu.eduresearchgate.net These reactive species can be generated from various sources in natural waters, including humic and fulvic substances from soil (components of dissolved organic matter) and certain amino acids. lsu.eduresearchgate.netacs.org
Studies have shown that dissolved organic matter (DOM) in natural waters can influence the photolysis of benzobicyclon hydrolysate, reducing direct photolysis while increasing indirect photolysis compared to high-purity water. researchgate.netresearchgate.netresearchgate.netebi.ac.ukacs.org The measured concentrations of dissolved organic carbon have been found to correlate with the half-lives of benzobicyclon hydrolysate in natural waters, suggesting that DOM can enhance photolysis through indirect mechanisms. ucdavis.edu
Hydroxyl radicals are strong oxidants that play a significant role in the degradation of organic substances through indirect photolysis. lsu.eduacs.org They can be formed by the photolysis of organic matter, nitrite, nitrate, and through ligand-to-metal charge-transfer reactions in waters containing sufficient metal concentrations. lsu.edu
Influence of Ionic State on Photolysis
The ionic state of benzobicyclon hydrolysate can significantly influence its photolysis rate. As an acidic herbicide with a pKa of 2.89, benzobicyclon hydrolysate can exist in neutral and anionic forms depending on the pH of the water. researchgate.netebi.ac.uk The neutral species has been observed to photolyze significantly faster than the more predominant anionic species under natural sunlight. researchgate.netresearchgate.netebi.ac.ukacs.org For instance, reported half-lives under natural sunlight were 1 hour for the neutral species and 320 hours for the anionic species, indicating a substantial difference in quantum yield. researchgate.netresearchgate.netebi.ac.ukacs.org
The presence of ions can also affect the photodegradation of benzobicyclon hydrolysate. Increasing salinity has been shown to increase the photodegradation of benzobicyclon hydrolysate. lsu.edu Specifically, magnesium ions have been identified as significantly influencing this rapid degradation in seawater. lsu.edu
The following table summarizes the photolysis half-lives of benzobicyclon hydrolysate under different conditions:
| Water Type | Ionic State | Half-life (hours) | Conditions | Source |
| High-purity water | Anionic | 318 | Natural sunlight | ucdavis.edu |
| Rice field water | Not specified | 91 | Natural sunlight | ucdavis.edu |
| Sacramento River water | Not specified | 208 | Natural sunlight | ucdavis.edu |
| High-purity water | Neutral | 1 | Natural sunlight | researchgate.netresearchgate.netebi.ac.ukacs.org |
| High-purity water | Anionic | 320 | Natural sunlight | researchgate.netresearchgate.netebi.ac.ukacs.org |
| Deionized water | Not specified | 84.1 ± 2.6 | Irradiated | lsu.edu |
| Artificial seawater (35 ppt) | Not specified | 3.5 ± 0.07 | Irradiated | lsu.edu |
| Deionized water + Mg²⁺ | Not specified | 5.85 ± 0.12 | Irradiated | lsu.edu |
| Deionized water + Cu²⁺ | Not specified | 126.4 ± 2.24 | Irradiated | lsu.edu |
| Deionized water + Fe²⁺/Fe³⁺ | Not specified | 146.5 ± 4.5 | Irradiated | lsu.edu |
| Deionized water + Zn²⁺ | Not specified | 87.23 ± 2.7 | Irradiated | lsu.edu |
Microbial Degradation in Soil and Sediment
Dissipation of pesticides in sediments and soils typically occurs through aerobic and anaerobic respiration by microorganisms. lsu.eduacs.org
Anaerobic Degradation Kinetics
In flooded environments like rice fields, pesticides can be exposed to both aerobic and anaerobic conditions. lsu.edu Studies have indicated that anaerobic microbes are less likely to transform benzobicyclon hydrolysate compared to aerobic microorganisms, resulting in decreased loss under flooded (anaerobic) conditions. acs.orgnih.govresearchgate.netebi.ac.uk Dissipation of benzobicyclon hydrolysate has been observed to be slower in flooded soils, with reported half-lives between 113 and 328 days in unaltered soil. google.com
Influence of Microbial Activity on Dissipation
Microbial activity has a positive correlation with pesticide dissipation in soil and sediment. lsu.edu Increased microbial activity, often influenced by factors like temperature, can lead to increased pesticide degradation. lsu.eduresearchgate.net Studies have shown that autoclaving soil, which eliminates microbial activity, leads to slower rates of benzobicyclon hydrolysate dissipation compared to unaltered soil, highlighting the contribution of microbial degradation to its loss. google.comresearchgate.net While microbial degradation contributes to dissipation, benzobicyclon hydrolysate can still dissipate slowly in flooded rice field soil. acs.orgnih.govresearchgate.net
Sorption and Desorption Dynamics in Soil and Sediment
Sorption plays a significant role in the environmental fate of benzobicyclon and its hydrolysate. Benzobicyclon has a higher affinity for adsorption to sediment compared to benzobicyclon hydrolysate, with reported mean Koc values of 15,908 and 1,421, respectively lsu.edu. Lipophilic substances like benzobicyclon tend to adsorb strongly to organic matter and sediment lsu.edu. Studies indicate that compounds adsorbed to sediments may hydrolyze at reduced rates, potentially around 10 times slower compared to hydrolysis in the aqueous phase lsu.edu.
The adsorption of benzobicyclon hydrolysate by soil is described as a spontaneous physical process with no desorption hysteresis effect, fitting the Freundlich model researchgate.net. Benzobicyclon hydrolysate exhibits relatively strong sorption with log KOC values ranging from 3.76 to 4.19 researchgate.net. Factors influencing the adsorption of benzobicyclon hydrolysate include temperature, humic acid content, biochar addition (which affects pH), cation type, and ionic strength researchgate.netebi.ac.uk. Low or high temperatures can reduce the soil's ability to adsorb benzobicyclon hydrolysate, while the addition of humic acid can increase adsorption researchgate.netebi.ac.uk. Biochar addition, by increasing solution pH, can decrease benzobicyclon hydrolysate adsorption ebi.ac.uk.
Despite its sorption to soil, with the exception of Phaeozems, benzobicyclon hydrolysate has shown intermediate or high mobility in various agricultural soils, posing potential risks to surface water and groundwater ebi.ac.uk.
Identification and Characterization of Environmental Degradation Products
The primary and most significant environmental degradation product of benzobicyclon is benzobicyclon hydrolysate (metabolite B, 1315P-070) regulations.govlsu.edu. This conversion occurs rapidly in water through hydrolysis, with a half-life of approximately 16 hours at 25°C and pH 7 lsu.edu. Photolysis also contributes to the degradation of benzobicyclon and the formation of benzobicyclon hydrolysate regulations.govlsu.edu.
While benzobicyclon hydrolysate is relatively stable to hydrolysis in water, it can degrade via photolysis lsu.edu. Photolysis studies of benzobicyclon hydrolysate have identified multiple potential photolysis products, the formation of which can vary depending on the ionic state of the hydrolysate lsu.edu. For instance, target photolysis products such as BOD, CMBA, and CP have been observed in aqueous benzobicyclon hydrolysate photolysis, reflecting known degradation products of structurally similar triketone compounds like sulcotrione (B48614) researchgate.netucdavis.edu.
Another significant metabolite identified in the metabolic pathway of benzobicyclon, particularly in rotational crops and rice, is a major chlorophenyl acid metabolite (1315P-966) regulations.gov. This metabolite is formed through the cleavage of the bicyclooctane ring in either benzobicyclon or its other metabolites regulations.gov. Other metabolites identified in rotational crops include the dione (B5365651) (1315P-070, which is benzobicyclon hydrolysate) and the enamine (1315P-570), formed via cleavage of the thiophenyl ring regulations.gov.
Mineralization Processes
Mineralization, the process by which organic compounds are completely degraded to inorganic substances like carbon dioxide (CO2), is a key aspect of environmental fate. While the provided search results discuss the degradation and transformation of benzobicyclon and its hydrolysate, direct information specifically detailing the extent or rates of mineralization (e.g., CO2 formation) of benzobicyclon or its degradation products in soil or sediment is limited regulations.govuni.luwpmucdn.com. However, studies on the degradation of benzobicyclon hydrolysate in soil suggest that microbial activity plays a role in its degradation lsu.edu. The unaltered and aerobic soil samples showed faster degradation rates of benzobicyclon hydrolysate compared to autoclaved and anaerobic samples, supporting the impact of microbial activity lsu.edu. Mineralization is a potential outcome of microbial degradation, but the specific pathways and the extent of CO2 formation for benzobicyclon compounds are not explicitly quantified in the provided snippets. General information on geologic CO2 mineralization as a process is available, but this is not directly related to the microbial mineralization of organic compounds like benzobicyclon in soil ramboll.comisometric.comuoguelph.ca.
Rotational Crop Metabolism and Residue Dynamics
Studies on rotational crops are conducted to assess the potential for pesticide residues to be taken up by crops planted after the treated crop and to determine appropriate plantback intervals fao.org.
Metabolite Profile in Rotational Crops
The metabolic pathway of benzobicyclon in rotational crops is qualitatively similar to that observed in rice, the primary crop regulations.gov. The pathway involves the cleavage of the thiophenyl ring, leading to the formation of the dione (1315P-070, benzobicyclon hydrolysate) and the enamine (1315P-570) regulations.gov. Additionally, cleavage of the bicyclooctane ring in benzobicyclon or its metabolites can form the major chlorophenyl acid metabolite (1315P-966) regulations.gov.
In rotational crop matrices, the metabolite profile can vary depending on the specific crop, label, and plantback interval regulations.gov. While benzobicyclon itself is typically a very minor residue component or non-detectable in most rotational crop matrices, the dione (1315P-070) and enamine (1315P-570) can account for identified residue components regulations.gov. The major chlorophenyl acid metabolite (1315P-966) has been identified as the predominant residue component in some rotational crop matrices regulations.gov.
Data from studies indicate the relative contribution of metabolites in rotational crops. For example, levels of 1315P-070 and 1315P-570 generally did not exceed 0.010 ppm, with some exceptions in wheat hay and straw at certain plantback intervals regulations.gov.
Environmental Behavior and Dissipation Dynamics
Transport and Distribution in Paddy Field Ecosystems
The flooded nature of paddy fields significantly influences the behavior of benzobicyclon and its hydrolysate, governing their partitioning between water and sediment and their movement within the soil profile.
Partitioning Between Water and Sediment Phases
In paddy field environments, benzobicyclon and its principal degradation product, BH, exhibit differential partitioning behavior between the water column and the underlying sediment. Studies indicate that benzobicyclon itself favors partitioning into the sediment phase. lsu.eduregulations.gov This is in contrast to BH, which shows a greater propensity to remain in the water phase. lsu.edu As the parent compound, benzobicyclon, degrades in the sediment, there is a slow partitioning of the resulting BH into the water column. lsu.edu
Quantitative data on the partitioning is supported by reported mean K values. Benzobicyclon has a reported mean K of 15,908, while benzobicyclon hydrolysate has a mean K of 1,421. lsu.edu These values suggest a stronger adsorption of the parent compound to soil organic carbon compared to its hydrolysate, aligning with the observed partitioning behavior favoring sediment for benzobicyclon and water for BH.
Movement and Leaching Potential in Soil Profiles
The movement and leaching potential of benzobicyclon and BH in soil profiles are influenced by their sorption characteristics and the hydrological conditions of paddy fields. Benzobicyclon, with its low aqueous solubility and higher sorption coefficient, demonstrates low susceptibility to movement by leaching. uark.edu Some reports suggest minimal movement, with benzobicyclon only moving 1 to 2 cm in the soil profile. uark.edu
In contrast, benzobicyclon hydrolysate (BH) exhibits some leaching potential due to its higher aqueous solubility compared to the parent compound. uark.edu Studies on the adsorption-desorption behavior of BH in various agricultural soils in China indicated intermediate or high mobility in most tested soil types, posing potential risks to surface water and groundwater. nih.gov The adsorption capacity of BH varied among different soil types, with Phaeozems showing the highest adsorption and Gleysols the lowest. nih.gov Adsorption and desorption constants of BH showed negative correlations with soil pH, although not statistically significant in one study. nih.gov The estimated depth of leaching for BH over a growing season exceeded the assumed plough layer depth in a significant proportion of tested soils, suggesting that leaching below the plough layer is a potential risk in rice-producing areas. researchgate.net
Field Dissipation Studies
Field dissipation studies provide crucial insights into the persistence and transformation of benzobicyclon and BH under realistic paddy field conditions.
Observed Dissipation Rates in Rice Fields
In aquatic field dissipation studies, benzobicyclon has been observed to be non-persistent, with a reported half-life of 0.943 days, transforming rapidly to its major metabolite, BH. regulations.gov The dissipation of BH from soil has been reported to be slower, with one study showing a DT value of 1900 days, although this data exhibited high variability. regulations.gov BH is considered very persistent in water, with reported half-lives in various aquatic environments ranging from 198 to 71,100 days, depending on conditions. regulations.gov
Field studies specifically investigating the dissipation of benzobicyclon and BH in Louisiana rice fields over two growing seasons showed that they behaved as expected based on their physical and chemical properties. lsu.edu Benzobicyclon favored partitioning into sediment, while BH favored water, with a slow movement of BH into the water column as the parent degraded in the sediment. lsu.edu
Factors Influencing Field Dissipation (e.g., Flood Depth, Soil Type, Temperature)
Several environmental factors influence the dissipation of benzobicyclon and BH in paddy fields. Hydrolysis is a major dissipation mechanism for benzobicyclon in water, leading to the rapid formation of BH. regulations.govlsu.eduacs.org This hydrolysis is influenced by water pH, temperature, and the presence of dissolved organic carbon. acs.orgcambridge.orgcambridge.org
Flood depth can also play a role. Maintaining a deep and stable flood has been shown to enhance the herbicidal activity of benzobicyclon, while lowering the water depth can lead to reduced efficacy. epa.gov Flooding resulted in decreased loss of BH in a model soil study, suggesting that anaerobic microorganisms are less likely to transform BH compared to aerobic ones. researchgate.netnih.gov
Soil type and its physicochemical properties, particularly pH and organic matter content, significantly influence the adsorption and, consequently, the dissipation of BH. lsu.edunih.govresearchgate.net Higher soil pH can lead to decreased BH adsorption, increasing its potential for mobility. nih.govresearchgate.net Temperature has been shown to increase the dissipation of BH. researchgate.netnih.gov Microbial activity in sediment also correlates with pesticide dissipation, increasing with temperature but slowing at temperatures exceeding the optimum. lsu.edu
Modeling Environmental Fate and Transport
Modeling approaches are employed to estimate the environmental fate and transport of benzobicyclon and BH in paddy field scenarios. The Pesticide in Flooded Applications Model (PFAM) is a refined model used to simulate applications of benzobicyclon in rice fields and estimate environmental concentrations in both paddy water and areas outside the paddy. regulations.govucdavis.edufederalregister.govregulations.gov These models incorporate physical, chemical, and fate/transport characteristics of the compounds. federalregister.gov
Modeling has also been used to investigate the influence of specific degradation pathways. For instance, an EXAMS2 simulation was used to model the influence of hydroxyl radicals on BH dissipation, showing a significant difference in simulated dissipation with and without this degradation mechanism, with the model including hydroxyl radical degradation more closely matching observed field behavior. lsu.edu
| Compound | Partitioning Preference (Water/Sediment) | Leaching Potential | Key Factors Influencing Dissipation |
| Benzobicyclon | Sediment | Low | Hydrolysis (to BH), Water pH, Temperature, Dissolved Organic Carbon |
| Benzobicyclon Hydrolysate (BH) | Water | Intermediate to High | Soil Type, Soil pH, Temperature, Microbial Activity, Hydroxyl Radicals |
Predictive Modeling Approaches
Predictive modeling plays a significant role in estimating the environmental concentrations and fate of pesticides. For Benzobicyclon and its metabolite, models such as the Pesticide in Flooded Applications Model (PFAM) and Exposure Analysis Modeling System (EXAMS2) have been employed.
The PFAM model has been utilized to estimate drinking water concentrations of Benzobicyclon. These estimations are typically based on assumptions including maximum application rates and a specified water holding period in flooded rice paddies.
EXAMS2 simulations have been used to model the dissipation of Benzobicyclon hydrolysate. One study specifically investigated the influence of the hydroxyl radical rate constant on the dissipation of the hydrolysate using EXAMS2. The results indicated that simulations incorporating degradation by hydroxyl radicals showed a closer agreement with observed field behavior, suggesting the importance of this degradation pathway.
Model Validation and Uncertainty Analysis
Model validation and uncertainty analysis are critical steps in ensuring the reliability of predictive environmental fate models. For Metabolite B, the uncertainty associated with model predictions has been explored.
Uncertainty in the estimated environmental concentrations of Metabolite B, particularly in drinking water assessments, has been addressed by examining the sensitivity of the model results to key input parameters. For instance, the sensitivity of modeled metabolite B results to uncertainty in estimated inputs like vapor pressure and water solubility, often predicted using tools like EPIsuite, has been explored by assuming variations in these values.
To reduce uncertainty regarding the potential for accumulation of Benzobicyclon or Metabolite B in rice paddies over time, an aquatic field dissipation study has been suggested. Such studies provide valuable field-scale data that can be used to validate model predictions and refine environmental risk assessments.
Long-term Environmental Persistence of Benzobicyclon Hydrolysate
The environmental persistence of Benzobicyclon hydrolysate (Metabolite B) is a key concern due to its herbicidal activity and its identification as a residue of concern in drinking water. ca.gov
Unlike the parent compound, which undergoes relatively rapid hydrolysis, Benzobicyclon hydrolysate is reported to be resistant to hydrolysis across a range of pH values (pH 4-9). herts.ac.uk However, it can undergo degradation via photolysis, a process influenced by factors such as pH and the presence of dissolved organic matter in water. regulations.govherts.ac.uk Studies have shown that the photolysis rate of the hydrolysate can vary significantly depending on its ionic state, with the neutral species photolyzing faster than the more predominant anionic species under natural sunlight. herts.ac.uk Dissolved organic matter can reduce direct photolysis while potentially increasing indirect photolysis in natural waters. herts.ac.uk
Field studies have provided insights into the partitioning and persistence of Benzobicyclon and its hydrolysate in rice field environments. In these settings, Benzobicyclon tends to partition preferentially into sediment, while its hydrolysate favors the water phase. regulations.gov As the parent compound degrades in the sediment, there is a slow partitioning of the metabolite into the water column.
The persistence of Benzobicyclon hydrolysate in the aquatic environment is notable. Estimated aqueous half-lives for the hydrolysate range from 88 to 113 days, depending on soil profile and environmental conditions. regulations.gov In flooded rice field soil, the dissipation of Benzobicyclon hydrolysate is expected to be slow. herts.ac.uk Adsorption studies indicate that Benzobicyclon adsorbs to sediment with a higher affinity (mean Koc of 15,908) compared to Benzobicyclon hydrolysate (mean Koc of 1,421). regulations.gov
Based on laboratory studies supporting its registration, Benzobicyclon hydrolysate was suggested to be persistent in water and potentially persistent in sediment and soil. regulations.gov Field dissipation experiments have been considered inconclusive regarding its persistence. regulations.gov
Ecological Risk Assessment and Ecotoxicological Studies
Impact on Non-Target Aquatic Organisms
The use of benzobicyclon in flooded rice paddies necessitates a thorough evaluation of its effects on aquatic ecosystems. regulations.govlsu.edu Studies have assessed the toxicity of benzobicyclon and BH to a range of aquatic organisms, including invertebrates, fish, and aquatic plants. regulations.gov
Toxicity to Aquatic Invertebrates (e.g., Daphnia)
Acute and chronic toxicity studies have been conducted on freshwater invertebrates like Daphnia magna to determine the potential impact of benzobicyclon and its metabolite. regulations.govfujifilm.com While one study indicated immobility in Daphnia magna under static conditions with the parent compound, this study was classified as supplemental/qualitative due to the rapid degradation of the parent compound. regulations.gov Under flow-through conditions, the metabolite BH did not result in effects or mortality in Daphnia, and a definitive LC50 was not obtained. regulations.gov Chronic freshwater invertebrate risk quotients (RQs) for benzobicyclon, calculated using toxicity data for Daphnia magna, did not exceed the level of concern (LOC). regulations.gov
| Organism | Endpoint | Result | Citation |
| Daphnia magna | Acute Toxicity (static) | Immobility observed (qualitative) | regulations.gov |
| Daphnia magna | Acute Toxicity (48 h EC50) | 0.343 mg/L | fujifilm.com |
| Daphnia magna | Chronic Toxicity | No effects or mortality from BH | regulations.gov |
Toxicity to Fish
Risks to fish, including listed and non-listed species, have been evaluated based on exposure to benzobicyclon and/or metabolite B residues in treated paddy water. regulations.gov Chronic exposure to these residues has been found to exceed the Agency's levels of concern (LOC). regulations.gov Acute toxicity studies have also been conducted. herts.ac.uk
| Organism | Endpoint | Result | Citation |
| Fish | Chronic Exposure | Risks exceed LOC | regulations.gov |
| Carp | Acute Toxicity (48 h LC50) | > 10 ppm | agropages.com |
| Minnow | Acute Toxicity (48 h LC50) | > 10.0 ppm | fujifilm.com |
Potential for Impact on Rotational Aquatic Organisms (e.g., Crayfish)
Due to the unique agricultural practice in some regions, such as Louisiana, where rice and crayfish are rotated on the same fields, there is a concern that benzobicyclon residues could persist into the crayfish growing seasons and potentially impact crayfish growth and production. lsu.edulsu.edu Understanding the environmental fate and dissipation mechanisms of benzobicyclon is important in this context. lsu.edu Benzobicyclon tends to partition to sediment, while its metabolite BH favors water, with a slow partitioning of the metabolite into the water column as the parent degrades in sediment. lsu.edu The potential for long-term toxicity effects from sediments exposed to BH should be further investigated. ucdavis.edu
Impact on Terrestrial Non-Target Organisms
The ecological risk assessment also considers the potential impact of benzobicyclon on terrestrial non-target organisms, including birds. regulations.gov
Toxicity to Birds
Benzobicyclon exposure to birds does not result in acute risks. regulations.gov While chronic toxicity was observed in bird toxicity tests, chronic risks are not considered a concern at the proposed application rate. regulations.gov To reach an exposure level exceeding the chronic level of concern, birds would need to consume a mass of benzobicyclon granules significantly greater than their average daily food intake. regulations.gov Toxicological studies indicate that the parent compound exhibits low toxicity to birds. researchgate.net
| Organism | Endpoint | Result | Citation |
| Birds | Acute Exposure | No acute risks | regulations.gov |
| Birds | Chronic Toxicity | Observed, but risks not a concern at proposed rate | regulations.gov |
| Bobwhite quail | Acute Oral LD50 | > 2250 mg/kg | agropages.com |
| Mallard ducks | Acute Oral LD50 | > 2250 mg/kg | agropages.com |
| Bobwhite quail | 5-day Dietary LC50 | > 5620 mg/kg | agropages.com |
| Mallard ducks | 5-day Dietary LC50 | > 5620 mg/kg | agropages.com |
Effects on Soil Microorganisms
Ecotoxicological studies have indicated that benzobicyclon demonstrates little or no toxicity to soil microorganisms. lsu.eduscispace.com Research into the dissipation of benzobicyclon and its hydrolysate (BH) in soil environments suggests that microbial activity plays a role in the degradation process. Studies using a model California rice soil showed that flooding led to decreased loss of BH, suggesting that anaerobic microorganisms are less likely to transform BH compared to aerobic microorganisms. researchgate.netlsu.edu Furthermore, increased temperature enhanced dissipation, while autoclaving, which eliminates microbial activity, decreased BH loss, supporting the influence of microbial activity on degradation. researchgate.netlsu.edu Pesticide applications, in general, have been observed to influence the chemistry, diversity, and abundance of microbial communities in sediments and soils. lsu.edu
Impact on Beneficial Insects
Ecotoxicological evaluations of benzobicyclon have shown little or no toxicity to beneficial insects. lsu.eduscispace.com
Assessment of Environmental Risk Quotients (RQs)
Environmental Risk Quotients (RQs) are a key tool in ecological risk assessment, calculated as the ratio of the estimated environmental concentration (EEC) to a relevant toxicity endpoint. epa.govchemsafetypro.com This method is used by regulatory bodies like the US EPA to characterize potential ecological risks. epa.govchemsafetypro.com
Assessments for benzobicyclon have indicated potential risks to aquatic organisms based on RQ calculations. Estimated exposures resulting from its proposed use in rice fields have shown risk exceedances for fish and aquatic invertebrates on a chronic exposure basis. regulations.govregulations.gov Specifically, RQs for both listed and non-listed aquatic invertebrates were found to exceed the Agency's Level of Concern (LOC) for chronic exposure. regulations.gov
In contrast, while chronic toxicity was observed in studies with birds and mammals, the chronic risks associated with benzobicyclon at the proposed application rate were not considered to be of concern. regulations.govregulations.gov
Bioaccumulation Potential in Aquatic and Terrestrial Food Chains
The potential for a compound to bioaccumulate in aquatic and terrestrial food chains is related to its physicochemical properties, such as water solubility and adsorption potential, as well as its persistence and metabolism in organisms. Benzobicyclon is characterized by low aqueous solubility and a moderate adsorption coefficient (Koc). regulations.govherts.ac.ukuark.edu These properties suggest a low susceptibility to movement by leaching in soil. uark.edu
Herbicide Efficacy and Agronomic Performance Research
Herbicidal Spectrum of Activity
Benzobicyclon provides broad-spectrum control of various weed types in rice production systems. researchgate.netjst.go.jpjst.go.jpuark.edu
Control of Annual Grass Weeds (e.g., Barnyardgrass, Sprangletops, Rice Cutgrass)
Benzobicyclon exhibits activity against annual grass weeds such as barnyardgrass and sprangletops. researchgate.netherts.ac.ukuark.edulsu.educambridge.orguark.edu Studies have shown effective control of Amazon sprangletop with benzobicyclon, particularly at higher rates and when applied to small weeds in a sufficient flood depth. researchgate.netomicsonline.org For instance, complete control of Amazon sprangletop was observed at 247 g a.i. ha⁻¹ at an early application timing with both 5 cm and 15 cm flood depths. researchgate.netomicsonline.org Barnyardgrass control can be increased with the addition of benzobicyclon to post-flood herbicides. researchgate.netomicsonline.org While benzobicyclon shows activity on barnyardgrass and sprangletops, its activity on rice cutgrass may be limited. herts.ac.ukresearchgate.netlaca1.org
Here is a summary of benzobicyclon's activity on selected annual grass weeds:
| Weed Species | Benzobicyclon Activity | Supporting Snippets |
| Barnyardgrass | Control/Activity | researchgate.netherts.ac.ukuark.edulsu.educambridge.orguark.edu |
| Sprangletops | Control/Activity | researchgate.netherts.ac.ukuark.eduresearchgate.netlsu.educambridge.orguark.eduomicsonline.org |
| Rice Cutgrass | Limited/No activity | herts.ac.ukresearchgate.netlaca1.org |
| Amazon Sprangletop | Effective Control | uark.eduresearchgate.netomicsonline.org |
| Red Sprangletop | Increased Control with tank mixes | uark.eduresearchgate.net |
Efficacy Against Problematic Biotypes (e.g., ALS-resistant grass weeds)
Benzobicyclon is effective against weed biotypes that have developed resistance to acetolactate synthase (ALS)-inhibiting herbicides. researchgate.netuark.educambridge.orgjst.go.jpuark.eduomicsonline.orgregulations.gov This includes ALS-resistant grass weeds. researchgate.netuark.educambridge.orguark.eduomicsonline.orgregulations.gov The introduction of benzobicyclon provides a new site of action (HPPD inhibition) for managing these resistant populations, offering a valuable tool for resistance management strategies. uark.eduomicsonline.orgregulations.govcabidigitallibrary.org
Control of Sedge Weeds (e.g., Annual Sedges, Yellow Nutsedge, Rice Flatsedge, Scirpus juncoides)
Benzobicyclon demonstrates strong efficacy against various sedge weeds prevalent in rice paddies. researchgate.netherts.ac.ukjst.go.jpjst.go.jpuark.edulsu.educambridge.orguark.edugoogle.com It is particularly effective on annual sedges and Scirpus juncoides (Japanese bulrush). researchgate.netuark.eduscispace.comjst.go.jpjst.go.jpregulations.govgoogle.com Benzobicyclon can control Scirpus juncoides up to the 5-leaf stage, which is often difficult to manage with other herbicides throughout the season. scispace.comjst.go.jpresearchgate.net Research indicates that benzobicyclon can control sulfonylurea herbicide-resistant biotypes of Scirpus juncoides. uark.edujst.go.jpresearchgate.netregulations.gov While benzobicyclon shows activity on yellow nutsedge and rice flatsedge, complete control of yellow nutsedge may not always be achieved, although it can eliminate tuber production, effectively giving the plant an annual growth characteristic. herts.ac.ukuark.eduresearchgate.netlsu.edugoogle.comsosbai.com.bruada.edu Benzobicyclon is also effective against ALS-resistant sedge populations, including rice flatsedge and smallflower umbrella sedge. lsu.eduomicsonline.orguada.edu
Here is a summary of benzobicyclon's activity on selected sedge weeds:
| Weed Species | Benzobicyclon Activity | Supporting Snippets |
| Annual Sedges | Effective Control | researchgate.netscispace.comjst.go.jpjst.go.jpuark.eduuark.edu |
| Yellow Nutsedge | Activity, may not be complete control but eliminates tuber production | herts.ac.ukuark.eduresearchgate.netlsu.edugoogle.comsosbai.com.bruada.edu |
| Rice Flatsedge | Control/Activity, including ALS-resistant biotypes | uark.eduresearchgate.netlsu.eduomicsonline.orggoogle.comuada.edu |
| Scirpus juncoides | Effective Control, including SU-resistant biotypes | researchgate.netuark.eduscispace.comjst.go.jpjst.go.jpresearchgate.netregulations.govgoogle.com |
| Smallflower Umbrella Sedge | Control/Activity, including ALS-resistant biotypes | uark.edulsu.eduuada.eduucanr.edu |
Control of Broadleaf Weeds (e.g., Ducksalad, Water Plantain, Bog Pondweed, California arrowhead)
Benzobicyclon is effective in controlling various broadleaf weeds found in rice systems. researchgate.netherts.ac.ukjst.go.jpjst.go.jpuark.edulsu.educambridge.orguark.edu Specific broadleaf weeds controlled by benzobicyclon include ducksalad, water plantain, bog pondweed, and California arrowhead. herts.ac.ukuark.edulsu.eduuark.edu Research indicates that ducksalad is susceptible to benzobicyclon even at lower rates. researchgate.netsosbai.com.br
Here is a summary of benzobicyclon's activity on selected broadleaf weeds:
| Weed Species | Benzobicyclon Activity | Supporting Snippets |
| Ducksalad | Effective Control | researchgate.netherts.ac.ukuark.eduresearchgate.netlsu.eduuark.edusosbai.com.br |
| Water Plantain | Control/Activity | herts.ac.ukuark.edu |
| Bog Pondweed | Control/Activity | herts.ac.ukuark.edu |
| California Arrowhead | Effective Control | uark.edulsu.eduuark.edu |
Rice Crop Tolerance and Selectivity
Benzobicyclon demonstrates selectivity in rice, meaning it can control weeds without causing significant injury to the rice crop itself. researchgate.netscispace.comjst.go.jpjst.go.jp However, rice tolerance can vary depending on the cultivar and growth stage at application. cambridge.orgcambridge.orguark.edunih.gov
Tolerance in Transplanted and Direct-Seeded Rice Systems
Benzobicyclon shows excellent selectivity in transplanted rice. scispace.comjst.go.jpjst.go.jp It can be applied in both transplanted and direct-seeded rice systems. researchgate.netscispace.comjst.go.jpgoogle.com
Studies evaluating rice cultivar tolerance to benzobicyclon have shown that japonica rice cultivars typically exhibit tolerance, while indica cultivars are often sensitive and can show severe phytotoxicity. uark.educambridge.orguark.educambridge.orguark.edunih.gov For example, research in Arkansas found that while most rice cultivars were not injured by benzobicyclon, the indica cultivar 'Rondo' showed significant injury regardless of application timing. uark.edu Smaller-sized rice plants may be more prone to injury than those treated at later growth stages like four-leaf or tillering. uark.edu
The tolerance of rice to benzobicyclon is linked to the presence of a functional HPPD Inhibitor Sensitive 1 (HIS1) gene. cambridge.orgnih.govisaaa.org Japonica cultivars typically possess a functional HIS1 gene, conferring tolerance, while susceptible indica cultivars may have a dysfunctional his1 gene. nih.govisaaa.org
Here is a summary of rice cultivar tolerance based on lineage:
| Rice Lineage | Benzobicyclon Tolerance | Supporting Snippets |
| Japonica | Tolerant | uark.educambridge.orguark.educambridge.orguark.edunih.gov |
| Indica | Sensitive | uark.educambridge.orguark.educambridge.orguark.edunih.gov |
Research has also investigated the impact of application timing in drill-seeded rice. In one study, applying benzobicyclon at the two-leaf stage was generally more injurious to certain rice cultivars compared to applications at the four-leaf or tillering stages. uark.edu However, in another year of the same study, most cultivars showed no injury regardless of application timing, except for the sensitive indica cultivar. uark.edu
| Rice Growth Stage at Application | Observed Tolerance/Injury | Supporting Snippets |
| Two-leaf | Potentially more injurious to some cultivars | uark.edu |
| Four-leaf | Sufficient tolerance | uark.edu |
| Tillering | Sufficient tolerance | uark.edu |
| Smaller-sized rice | More prone to injury | uark.edu |
The use of benzobicyclon in drill-seeded tropical japonica inbred and hybrid cultivars in a post-flood application has been shown to be safe without concerns for crop injury, delayed heading, or yield loss. cambridge.org However, it is strongly recommended not to use benzobicyclon on rice cultivars with a predominant indica-type genealogical background due to the risk of severe injury. cambridge.orguark.edu
Varietal Differences in Rice Tolerance (e.g., Japonica vs. Indica Cultivars)
Tolerance to benzobicyclon varies significantly among rice cultivars, largely dependent on their genetic background. uark.eduuark.eduresearchgate.net Japonica-type rice cultivars generally exhibit excellent crop safety to benzobicyclon applications. uark.eduuark.eduuark.educambridge.org Studies have shown minimal to no visible injury and no significant delays in heading or reductions in grain yield in japonica cultivars treated with benzobicyclon. uark.eduuark.educambridge.org This tolerance in japonica rice is linked to the presence of a functional HPPD Inhibitor Sensitive 1 (HIS1) gene. researchgate.netnih.gov
Conversely, Indica-type rice cultivars have shown high levels of sensitivity and severe phytotoxicity when treated with benzobicyclon. uark.eduuark.eduuark.educambridge.org Injury symptoms characteristic of HPPD inhibitors, such as bleaching and necrosis, are commonly observed in Indica varieties. uark.eduuark.edu For instance, the Indica cultivar 'Rondo' exhibited substantial crop injury (≥97%) regardless of application timing in research trials. uark.eduresearchgate.net Due to this sensitivity, the use of benzobicyclon is generally not recommended on rice cultivars with a predominant Indica genealogical background. uark.edu Japonica × Indica hybrid cultivars have also shown severe injury. cambridge.org
Optimization of Application Parameters for Efficacy
Effective weed control with benzobicyclon is significantly influenced by application parameters, particularly water management and application timing. researchgate.netresearchgate.netomicsonline.org
The presence and maintenance of a continuous flood are crucial for optimal benzobicyclon activity. uark.edubioone.orgepa.gov Benzobicyclon is a pro-herbicide that requires hydrolysis in water to become herbicidally active. bioone.orgepa.gov Application to dry soil results in unsatisfactory weed control. epa.gov
Flood depth also plays a vital role in efficacy. Research suggests that benzobicyclon performs optimally when applied into a minimum flood depth, often cited as at least 4 inches (approximately 10 cm) or 15 cm. bioone.orgepa.govuark.eduomicsonline.orgucdavis.edu Maintaining a deep and stable flood enhances the post-emergence activity of benzobicyclon. epa.govepa.gov If the flood is lost shortly after application (e.g., within 5 days), weed control can be reduced. epa.gov Re-establishing the flood before the soil dries out is necessary to prevent loss of control. epa.gov The longer the flood is held after application, the better the observed weed control. epa.gov
The addition of adjuvants can significantly enhance the efficacy of benzobicyclon, particularly when the spray contacts both foliage and flood water. researchgate.netbioone.orgcambridge.orgresearchgate.net While benzobicyclon alone may have limited activity when applied solely to foliage, the inclusion of an adjuvant, especially oil-based adjuvants like methylated seed oil (MSO) or crop oil concentrate (COC), has been shown to substantially increase weed control. researchgate.netbioone.orgcambridge.orgresearchgate.net For example, studies showed that benzobicyclon alone provided 29% control of barnyardgrass and 67% control of Amazon sprangletop, while the addition of MSO resulted in near-complete control of both species. researchgate.netcambridge.orgresearchgate.net Adjuvants are hypothesized to help keep the lipophilic benzobicyclon in suspension in the flood water and potentially increase its conversion to the active hydrolysate. bioone.org
Applying benzobicyclon at the correct weed growth stage is imperative for effective management. omicsonline.org Research indicates that benzobicyclon is most effective when applied to small, actively growing weeds. omicsonline.orglsu.edu For instance, greater efficacy on barnyardgrass and sprangletop species was observed when applications were made at earlier timings compared to later timings on larger weeds. omicsonline.org For optimal suppression of barnyardgrass and weedy rice, they should be submerged and have fewer than 2 leaves at the time of application. epa.gov While benzobicyclon has a wide application window and can control certain weeds like Scirpus juncoides up to the 5-leaf stage, targeting weeds at smaller sizes generally leads to more consistent control. scispace.comlsu.edu
Synergistic and Antagonistic Interactions with Tank-Mix Partners (e.g., Halosulfuron)
Tank-mixing benzobicyclon with other herbicides can broaden the spectrum of weed control and enhance efficacy. researchgate.netuark.eduomicsonline.orgepa.gov Studies have shown that combining benzobicyclon with partners such as bispyribac, cyhalofop, halosulfuron (B143276), imazamox, penoxsulam (B166495), and propanil (B472794) can increase weed control compared to benzobicyclon alone. uark.edu
Specifically, tank-mixing benzobicyclon with halosulfuron has been evaluated and shown to improve control of certain weeds, including barnyardgrass, yellow nutsedge, hemp sesbania, and jointvetch. researchgate.netomicsonline.orgepa.gov For example, adding benzobicyclon at 247 g ha⁻¹ to halosulfuron at 53 g ha⁻¹ increased barnyardgrass control. researchgate.netomicsonline.org Combinations of benzobicyclon with other herbicides have also shown high levels of control for weeds like Scirpus juncoides and Monochoria vaginalis. researchgate.netkoreascience.kr
While synergistic effects have been observed with certain mixtures, such as penoxsulam or clomazone (B1669216) with benzobicyclon leading to enhanced activity against undesired vegetation, the potential for antagonistic interactions exists depending on the tank-mix partners, application timing, and water management. researchgate.netgoogle.comucanr.edu
Residual Herbicidal Activity and Weed Control Longevity
Benzobicyclon exhibits residual herbicidal activity, providing weed control for an extended period after application. scispace.comcambridge.orgfbn.com The residual activity is primarily due to the presence of the active form, benzobicyclon hydrolysate, in the flood water and soil. bioone.orglsu.edu
Research has demonstrated that benzobicyclon can provide long residual activity against specific problematic weeds like Scirpus juncoides, with control lasting for at least 8 weeks. researchgate.netscispace.comlsu.edu The longevity of residual activity can be influenced by factors such as soil type, soil pH, environmental conditions, and microbial degradation. fbn.comlsu.edu The half-life of benzobicyclon can be negatively correlated with temperature and pH. lsu.edu While benzobicyclon itself adsorbs more strongly to sediment, its hydrolysate is more mobile in water. lsu.edu
Here is a summary of some research findings on weed control with benzobicyclon:
| Weed Species | Benzobicyclon Rate (g ai ha⁻¹) | Control (%) | Evaluation Timing (DAT) | Source |
| Ducksalad | 493 | 83 | Averaged | cambridge.org |
| Ducksalad | 246 | >90 | Pinpoint flood timing | lsu.edu |
| Indian toothcup | 246 | 81 | 42 | cambridge.org |
| Indian toothcup | 246 | 77 | Conclusion of study | lsu.edu |
| Amazon sprangletop | 371 (alone) | 67 | 28 | researchgate.netcambridge.orgresearchgate.net |
| Amazon sprangletop | 371 + MSO | Near-complete | 28 | researchgate.netcambridge.orgresearchgate.net |
| Barnyardgrass | 371 (alone) | 29 | 28 | researchgate.netcambridge.orgresearchgate.net |
| Barnyardgrass | 371 + MSO | Near-complete | 28 | researchgate.netcambridge.orgresearchgate.net |
| Scirpus juncoides | 200-300 | Excellent | At least 8 weeks | researchgate.netscispace.com |
| Yellow nutsedge | Any rate | Never exceeded 50 | Averaged | cambridge.org |
| Yellow nutsedge | 246 | >90 | Pegging/pinpoint timing | lsu.edu |
Note: DAT = Days After Treatment; MSO = Methylated Seed Oil
| Rice Cultivar Type | Tolerance to Benzobicyclon | Injury Symptoms Observed | Source |
| Japonica | Excellent | Minimal to none | uark.eduuark.eduuark.educambridge.org |
| Indica | Low / Sensitive | Severe phytotoxicity (bleaching, necrosis) | uark.eduuark.eduuark.educambridge.org |
| Japonica × Indica | Low / Sensitive | Severe injury | cambridge.org |
| Application Parameter | Influence on Efficacy | Key Findings | Source |
| Flood Establishment & Depth | Crucial for pro-herbicide activation and activity. | Optimal efficacy with continuous flood and minimum depth (e.g., 4 inches or 15 cm). Loss of flood reduces control. | uark.edubioone.orgepa.govresearchgate.netomicsonline.orgucdavis.edu |
| Adjuvants | Enhance activity, especially with combined foliar and water contact. | Oil-based adjuvants (MSO, COC) significantly increase control of weeds like barnyardgrass and sprangletop. | researchgate.netbioone.orgcambridge.orgresearchgate.net |
| Application Timing & Weed Size | More effective on smaller, actively growing weeds. | Greatest efficacy when applied to small weeds. Barnyardgrass and weedy rice < 2 leaves for optimal suppression. | omicsonline.orgepa.govlsu.edu |
Herbicide Resistance Mechanisms and Management Strategies
Biochemical Mechanisms of Resistance
Herbicide resistance in plants is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.netclemson.edu
Target-site resistance occurs when a mutation in the gene encoding the target enzyme prevents the herbicide from binding effectively, rendering it inactive. nih.goviastate.edu For benzobicyclon and other HPPD inhibitors, the target enzyme is 4-hydroxyphenylpyruvate dioxygenase. nih.govresearchgate.net While mutations in the HPPD gene are a known mechanism of resistance to this class of herbicides in some weed species, current research has not identified specific HPPD gene mutations as the primary mechanism conferring resistance or tolerance to benzobicyclon in weeds or rice. nih.gov The dominant mechanism of tolerance to benzobicyclon that has been extensively studied is not based on an altered target site. nih.govpnas.org
Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govwsu.edu This can include reduced uptake or translocation, sequestration of the herbicide, or, most notably, enhanced metabolic detoxification. nih.govresearchgate.net
The primary mechanism of tolerance to benzobicyclon in rice is a well-documented case of NTSR through enhanced metabolism. pnas.org This process is mediated by a specific enzyme that rapidly detoxifies the active form of the herbicide. Research has identified that a gene named HPPD Inhibitor Sensitive 1 (HIS1) encodes an Fe(II)/2-oxoglutarate (2-OG)-dependent oxygenase. nih.govpnas.org This enzyme catalyzes the hydroxylation of the benzobicyclon hydrolysate (the active form of the herbicide in water), converting it into a less phytotoxic compound. nih.govnih.gov This rapid detoxification prevents the herbicide from accumulating to lethal levels and inhibiting the HPPD enzyme, thus conferring tolerance to the plant. pnas.org This metabolic pathway is a clear example of NTSR and is the principal reason for the differential sensitivity to benzobicyclon observed among rice varieties. nih.govnih.gov
Genetic Basis of Herbicide Resistance in Weeds
The genetic foundation of herbicide resistance can be simple, involving a single gene, or complex and polygenic. fao.orgresearchgate.net The study of these genes is crucial for understanding how resistance evolves and spreads.
The genetic basis for tolerance to benzobicyclon in rice has been pinpointed to the HPPD Inhibitor Sensitive 1 (HIS1) gene, located on chromosome two. nih.gov This gene is the key determinant of whether a rice plant is tolerant or sensitive to benzobicyclon and other β-triketone herbicides. nih.gov The HIS1 gene encodes the Fe(II)/2-oxoglutarate-dependent oxygenase responsible for metabolizing and detoxifying the herbicide. nih.govpnas.org The presence of a functional HIS1 allele allows the plant to break down the herbicide effectively. nih.gov Conversely, a non-functional version of the gene leads to sensitivity, as the plant cannot detoxify the herbicide, resulting in bleaching symptoms and eventual death. nih.gov This gene has been identified not only in cultivated rice but also in weedy rice populations, explaining the variable response of this weed to benzobicyclon applications. nih.gov
The differential response to benzobicyclon among rice subspecies is due to natural allelic variations in the HIS1 gene. nih.gov The tolerance found in japonica rice varieties is conferred by a fully functional HIS1 allele. nih.gov In contrast, many indica rice varieties are sensitive because they possess a non-functional his1 allele. nih.gov
Detailed genetic analyses have identified specific mutations that lead to the non-functional his1 allele. The most well-characterized is a 28-base pair deletion within the third exon of the gene. nih.govpnas.org This deletion causes a frameshift and a subsequent nonsense mutation, resulting in a truncated, non-functional protein. nih.gov More recent research has also identified other non-functional variants, such as a single nucleotide polymorphism (T1510G) that also disrupts the gene's function. nih.gov
The study of these allelic variations is critical for understanding the evolutionary dynamics of herbicide tolerance, particularly in weedy rice. Surveys of weedy rice populations have shown that the frequency of the tolerant HIS1 allele can be high, which has significant implications for management. nih.gov Furthermore, research has found a high correlation between the presence of the HIS1 gene and the ALSS653N mutation that confers resistance to imidazolinone (IMI) herbicides. nih.gov This linkage suggests that fields with IMI-resistant weedy rice are more likely to also contain plants tolerant to benzobicyclon, complicating chemical control strategies. nih.gov The evolutionary dynamics are shaped by factors like gene flow between cultivated rice and weedy relatives, and the selection pressure exerted by herbicide use. fao.org
Table 1: Allelic Variants of the HIS1 Gene and Their Function
| Allele Name | Genetic Variation | Functional Consequence | Phenotype | Predominantly Found In |
| HIS1 | Wild-type, fully functional gene | Encodes a functional oxygenase that detoxifies benzobicyclon. nih.govpnas.org | Tolerant | Japonica rice varieties nih.gov |
| his1 | 28-bp deletion in the third exon | Leads to a frameshift and premature stop codon; non-functional protein. nih.gov | Sensitive | Indica rice varieties nih.govpnas.org |
| his1 | T1510G single nucleotide polymorphism | Results in a non-functional protein. nih.gov | Sensitive | Certain indica rice accessions nih.gov |
Stewardship and Sustainable Weed Management Programs
The long-term efficacy of benzobicyclon hinges on its responsible use within sustainable weed management programs. Stewardship practices are essential to delay the evolution of herbicide-resistant weeds and preserve the utility of this important herbicide.
Integration into Integrated Weed Management (IWM) Programs
Integrated Weed Management (IWM) is a holistic approach that combines various control methods to manage weed populations in an economically and environmentally sound manner. Benzobicyclon is a valuable component of IWM programs in rice production, offering a new tool for growers. Its successful integration depends on its use not as a standalone solution, but as part of a comprehensive strategy that includes chemical, cultural, and mechanical control tactics.
The principles of IWM emphasize a multi-faceted approach to weed control, focusing on long-term prevention and management. By incorporating benzobicyclon into such a system, growers can reduce the selection pressure on any single weed control method, thereby enhancing the sustainability of their production practices. Research indicates that weed management plans incorporating IWM principles are the most successful, cost-effective, and sustainable in the long term.
Key Principles of IWM:
Prevention: Preventing the introduction and spread of weeds.
Monitoring: Scouting fields to identify weed species and their population levels.
Intervention: Employing a combination of control methods when weed populations reach economic thresholds.
Evaluation: Assessing the effectiveness of management strategies and making adjustments as needed.
Rotation of Herbicide Modes of Action
The repeated use of herbicides with the same mode of action (MOA) is a primary driver of herbicide resistance. Benzobicyclon is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, classified under the Weed Science Society of America (WSSA) Group 27. This provides a new MOA for rice growers, which is crucial for managing weeds that have developed resistance to other commonly used herbicides, such as those in the acetolactate synthase (ALS) inhibitor (Group 2) and acetyl-CoA carboxylase (ACCase) inhibitor (Group 1) classes.
Rotating the use of benzobicyclon with herbicides from different MOA groups is a critical strategy to delay the development of resistance. A well-designed herbicide rotation plan should consider the entire cropping system and the weed species present. For example, in a rice cropping system, a grower might use a Group 15 herbicide (e.g., clomazone) pre-emergence, followed by a Group 2 herbicide (e.g., imazethapyr) early post-emergence, and then benzobicyclon (Group 27) post-flood. This rotation of MOAs disrupts the selection process for resistant weeds.
The table below provides an example of a herbicide rotation program incorporating benzobicyclon for rice cultivation.
| Application Timing | Herbicide Group (WSSA) | Example Active Ingredient | Target Weeds |
| Pre-emergence | Group 15 (Long-chain fatty acid inhibitors) | Clomazone (B1669216) | Grasses, Broadleaves |
| Early Post-emergence | Group 2 (ALS inhibitors) | Imazethapyr | Grasses, Sedges, Broadleaves |
| Post-flood | Group 27 (HPPD inhibitors) | Benzobicyclon | Grasses, Sedges, Broadleaves |
| Late Post-emergence | Group 1 (ACCase inhibitors) | Cyhalofop | Grasses |
This table is for illustrative purposes only. Herbicide selection should be based on specific field conditions, weed spectrum, and local extension recommendations.
Use in Conjunction with Herbicide-Resistant Rice Technologies
Benzobicyclon has demonstrated significant utility in herbicide-resistant rice systems, such as imidazolinone-resistant (Clearfield®) and quizalofop-resistant (Provisia™) rice. Research has shown that incorporating benzobicyclon into the herbicide programs for these systems can provide comparable or improved control of problematic weeds, including weedy rice.
In imidazolinone-resistant rice, a full-season herbicide program followed by a post-flood application of benzobicyclon has been shown to provide effective weedy rice control. Similarly, in quizalofop-resistant rice, a program including an early application of quizalofop (B1680410) followed by benzobicyclon post-flood can achieve comparable weed control to sequential applications of quizalofop alone.
The addition of benzobicyclon to these systems provides a different mode of action, which is a key principle of resistance management. By using multiple effective MOAs, growers can reduce the selection pressure on a single herbicide technology, thus preserving its long-term effectiveness. This integrated approach is essential for the sustainable use of both benzobicyclon and herbicide-resistant rice technologies.
Cultural Control Practices for Resistance Mitigation
Cultural control practices are fundamental to any IWM program and play a crucial role in mitigating the risk of herbicide resistance. These practices aim to create a less favorable environment for weeds and enhance the competitiveness of the crop. While specific research on the direct impact of cultural practices on benzobicyclon resistance is emerging, the principles of cultural weed control are broadly applicable.
Key cultural practices for mitigating herbicide resistance in rice include:
Crop Rotation: Rotating rice with other crops, such as soybeans, disrupts the life cycles of rice weeds and allows for the use of different herbicide MOAs.
Water Management: Proper water management is critical for the efficacy of benzobicyclon, which requires a permanent flood for activation. Maintaining a consistent flood depth can also suppress the germination and growth of many weed species.
Tillage: Tillage practices can be used to manage the weed seedbank. Conventional tillage can bury weed seeds, while reduced tillage systems may require different weed management strategies.
Planting Practices: Using certified weed-free seed, selecting competitive rice cultivars, and optimizing planting density and row spacing can enhance the crop's ability to compete with weeds.
Nutrient Management: Applying fertilizer to favor the crop over the weeds can also contribute to a more competitive crop stand.
By integrating these cultural practices into a comprehensive weed management plan, growers can reduce their reliance on herbicides, including benzobicyclon, and decrease the selection pressure for resistant weeds.
Analytical Methodologies for Benzobicyclon and Its Metabolites
Extraction and Sample Preparation Techniques
Effective extraction and sample preparation are critical for isolating benzobicyclon and its metabolites from complex matrices like soil, sediment, and plant tissues.
Matrix-Specific Methods (e.g., Soil, Sediment, Plant Tissues)
Different matrices require tailored extraction approaches due to their varying compositions and potential interferences. For soil and sediment samples, a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been developed for benzobicyclon residue analysis. This method involves extraction using acetonitrile (B52724). researchgate.netresearchgate.net Another method for soil involves extraction with an acetonitrile/citric acid solution. epa.gov For rice grain and straw, samples have been soaked in phosphoric acid followed by extraction with acetonitrile. regulations.gov An alternative method for brown rice and rice straw utilizes acetonitrile or acidified acetonitrile for extraction, sometimes incorporating a freezing step for cleanup. researchgate.net
Research findings highlight the effectiveness of these matrix-specific methods. For instance, in a study analyzing benzobicyclon and its metabolites in brown rice and rice straw, extraction with acetonitrile or acidified acetonitrile followed by a 12-hour freezing step yielded satisfactory recovery data at different fortification levels. researchgate.net Another study on soil samples demonstrated successful extraction using an 80:20 acetonitrile:0.5M citric acid in deionized water mixture. epa.gov
Cleanup and Purification Strategies (e.g., SPE Cleanup with HLB cartridges)
Following extraction, cleanup and purification steps are necessary to remove matrix co-extractives that can interfere with chromatographic analysis. Solid-Phase Extraction (SPE) is a commonly employed technique. For the analysis of benzobicyclon in soil and sediment samples, SPE cleanup using HLB cartridges has been shown to be effective. ebi.ac.ukresearchgate.netresearchgate.net This approach helps to purify the extract before instrumental analysis.
Other cleanup strategies have also been reported, including dispersive solid-phase extraction (d-SPE) using sorbents like primary secondary amine (PSA) and C18, particularly in the analysis of herbicides in rice straw. researchgate.net In some methods for water sample analysis, no further cleanup after extraction and filtration was reported as necessary for LC-MS/MS analysis. epa.gov
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating benzobicyclon from its metabolites and other compounds present in the sample extract.
Ultra-High-Performance Liquid Chromatography (UPLC) Applications
Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the sensitive and rapid determination of benzobicyclon residues. A UPLC-MS/MS method has been developed and applied for the residue analysis of benzobicyclon in soil and sediment samples. ebi.ac.ukresearchgate.netnih.gov This method typically employs electrospray positive ionization and multiple reaction monitoring (MRM) modes for detection. ebi.ac.ukresearchgate.net The linear range for this UPLC-MS/MS method was reported as 5-1000 µg/L with a correlation coefficient (R²) greater than 0.99. ebi.ac.uknih.gov
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is also widely used for the analysis of benzobicyclon and its metabolites, often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). An LC-MS/MS method has been developed for the determination of benzobicyclon and its metabolites in water, utilizing a Shimadzu LC-20AD XR HPLC coupled with a Sciex API5000 MS. epa.govepa.gov This method typically uses a C18 column and a mobile phase consisting of formic acid in acetonitrile and formic acid in water. epa.gov Another LC-MS/MS method was developed for detecting benzobicyclon and its amino-substituted metabolite (1315P-570) in brown rice and rice straw. researchgate.net This method also used positive ion mode with multiple reaction monitoring. researchgate.net
HPLC with UV detection has been employed for the chiral separation of benzobicyclon stereoisomers. ajol.infoajol.inforesearchgate.net
Chiral Separation of Benzobicyclon Stereoisomers
Benzobicyclon exists as a racemate, comprising equimolar amounts of (1R,5S) and (1S,5R)-benzobicyclon. ebi.ac.uk The chiral separation of these stereoisomers is important for evaluating their individual behavior and potential differences in activity or environmental fate. HPLC methods have been developed specifically for the chiral separation of benzobicyclon stereoisomers. ajol.infoajol.inforesearchgate.netchemsociety.org.ngajol.info
Studies on chiral separation have utilized chiral HPLC systems equipped with UV detectors. ajol.infoajol.inforesearchgate.net Normal phase chromatography with a mobile phase of n-hexane and isopropanol (B130326) has been successfully employed for the separation of benzobicyclon enantiomers, achieving full baseline separation under optimized conditions. ajol.infoajol.inforesearchgate.net Research has indicated that longer analytical columns (e.g., 250 mm x 4.6 mm) provide more efficient separation for benzobicyclon stereoisomers compared to shorter columns (e.g., 75 mm x 4.6 mm), as reflected by higher separation factors (α). ajol.infoajol.inforesearchgate.netchemsociety.org.ng
Detailed research findings on chiral separation include studies that assessed the recovery rates of benzobicyclon stereoisomers from spiked soil samples, confirming the effectiveness of the extraction and HPLC system used. ajol.infoajol.inforesearchgate.netresearchgate.net
Interactive Data Table Example:
| Matrix | Extraction Solvent | Cleanup Method(s) | Separation Technique | Detection Method | Recovery Range (%) | LOQ (matrix) | Reference |
| Brown Rice/Straw | Acetonitrile or Acidified Acetonitrile | Freezing Step | LC-MS/MS | MRM (Positive) | 75.4 - 118.9 | < 0.1 mg/kg | researchgate.netresearchgate.net |
| Soil/Sediment | Modified QuEChERS (Acetonitrile) | SPE (HLB cartridges) | UPLC-MS/MS | ESI-MS/MS (MRM) | 80.2 - 114.5 | 0.32 - 2.24 µg/kg | ebi.ac.ukresearchgate.netnih.gov |
| Soil | Acetonitrile/Citric Acid | SPE (if needed) | LC/MS/MS | ESI-MS/MS (MRM) | - | 0.005 ppm (wet wt) | epa.govepa.gov |
| Water | Acetonitrile/Water | None reported after filtration | LC-MS/MS | ESI-MS/MS (MRM) | Within guidelines | 0.001 mg/L (LLMV) | epa.govepa.gov |
| Soil (Chiral) | EPA methods | - | HPLC (Chiral) | UV | High | - | ajol.infoajol.inforesearchgate.net |
Spectrometric Detection Methods
Spectrometric methods, particularly mass spectrometry, play a central role in the identification and quantification of benzobicyclon and its related compounds.
Tandem Mass Spectrometry (MS/MS) Applications
Tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of benzobicyclon and its metabolites. This technique involves the fragmentation of selected ions and the detection of the resulting product ions, providing a high degree of specificity. LC-MS/MS methods have been developed and validated for the determination of benzobicyclon and its metabolites in various matrices, including soil and water. epa.govepa.gov These methods typically involve chromatographic separation followed by detection using a triple quadrupole mass spectrometer. epa.govepa.gov The use of MS/MS allows for the selective detection of target analytes even in complex sample matrices. epa.govepa.gov
Electrospray Ionization (ESI) Modes
Electrospray ionization (ESI) is a common ionization technique used in conjunction with LC-MS/MS for the analysis of benzobicyclon. ESI facilitates the transfer of ions from the liquid phase into the gas phase for subsequent mass analysis. Studies have reported the use of ESI in both positive and negative ion modes for the analysis of benzobicyclon and its metabolites. epa.gov The choice of ionization mode depends on the chemical properties of the specific analyte to achieve optimal ionization efficiency and sensitivity. For benzobicyclon and several of its metabolites, positive ion mode ESI has been successfully employed. epa.govresearchgate.net
Multiple Reaction Monitoring (MRM) Techniques
Multiple Reaction Monitoring (MRM) is a highly selective detection technique used in tandem mass spectrometry. In MRM, specific precursor ions of the target analytes are selected and fragmented, and then specific product ions are monitored. This provides enhanced selectivity and minimizes interference from co-eluting compounds. LC-MS/MS methods for benzobicyclon and its metabolites routinely utilize MRM for quantification. epa.govepa.govresearchgate.net For each analyte, one or more ion pair transitions (precursor ion to product ion) are monitored. epa.govepa.gov The use of MRM is critical for achieving the required sensitivity and specificity in complex environmental and agricultural samples. epa.govepa.govresearchgate.net
Method Validation and Performance Characteristics
Analytical method validation is essential to ensure that the method is suitable for its intended purpose, providing reliable and accurate results. Key performance characteristics evaluated during validation include limits of detection and quantification, accuracy, and precision.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For benzobicyclon and its metabolites in soil, reported LOQs in validation studies have been as low as 0.005 mg/kg. epa.gov In water matrices, reported LOQs have been around 0.001 mg/L. epa.gov LODs are typically lower than LOQs and are often calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. epa.govsepscience.com It is important to note that in some regulatory contexts, the reported "LOQ" may represent the lowest level of method validation (LLMV) rather than a statistically derived LOQ based on specific criteria. epa.govepa.gov
Here is a table summarizing typical LOQ values for benzobicyclon and some metabolites in different matrices:
| Analyte | Matrix | LOQ (mg/kg or mg/L) | Source |
| Benzobicyclon | Soil | 0.005 | epa.gov |
| 1315P-070 | Soil | 0.005 | epa.gov |
| 1315P-570 | Soil | 0.005 | epa.gov |
| 1315P-683 | Soil | 0.005 | epa.gov |
| 1315P-960 | Soil | 0.005 | epa.gov |
| 1315P-076 | Soil | 0.005 | epa.gov |
| Benzobicyclon | Water | 0.001 | epa.gov |
| 1315P-070 | Water | 0.001 | epa.gov |
| 1315P-570 | Water | 0.001 | epa.gov |
| 1315P-683 | Water | 0.001 | epa.gov |
| 1315P-960 | Water | 0.001 | epa.gov |
| 1315P-076 | Water | 0.001 | epa.gov |
| 1315P-962 | Water | 0.001 | epa.gov |
| 1315P-966 | Water | 0.001 | epa.gov |
Accuracy and Precision (e.g., Recovery, Repeatability, Reproducibility)
Accuracy and precision are critical parameters demonstrating the reliability of an analytical method. Accuracy is typically assessed through recovery studies, where known amounts of analytes are added to blank matrix samples and the percentage recovered is measured. Precision is evaluated by assessing the variability of results under different conditions, such as repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as relative standard deviation (RSD).
Validation studies for benzobicyclon and its metabolites in soil and water have shown satisfactory accuracy and precision. epa.govepa.gov Mean recoveries and relative standard deviations have generally been within acceptable regulatory guidelines. epa.govepa.gov For instance, studies have reported mean recoveries for benzobicyclon and its metabolites in soil and water matrices within the range of 70-120%, with RSDs typically below 20%. epa.govepa.gov Independent laboratory validation (ILV) studies have confirmed the repeatability, accuracy, and precision of these methods in various soil and water matrices. epa.govepa.gov
Here is a table illustrating typical recovery and RSD values from validation studies:
| Matrix | Analyte | Fortification Level | Mean Recovery (%) | RSD (%) | Source |
| Soil | Benzobicyclon | 0.005 mg/kg | Within guidelines | ≤ 20 | epa.gov |
| Soil | Benzobicyclon | 0.05 mg/kg | Within guidelines | ≤ 20 | epa.gov |
| Water | Benzobicyclon | 0.001 mg/L | Within guidelines | Satisfactory | epa.gov |
| Water | Benzobicyclon | 0.01 mg/L | Within guidelines | Satisfactory | epa.gov |
Linearity and Calibration Curve Establishment
Establishing linearity and robust calibration curves is a fundamental step in the quantitative analysis of Benzobicyclon and its metabolites. Analytical methods often utilize techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for this purpose.
Studies have demonstrated good linearity for Benzobicyclon and its metabolites across various concentration ranges and matrices. For instance, in the analysis of Benzobicyclon and its amino-substituted metabolite (1315P-570) in brown rice and rice straw, matrix-matched calibration curves showed a correlation coefficient (R²) greater than 0.994 across various concentration ranges. nih.govnih.govnih.gov In soil and sediment samples, a UPLC-MS/MS method for Benzobicyclon residue analysis reported a linear range of 5-1000 µg/L with an R² greater than 0.99. nih.govoup.commdpi-res.com
For the determination of Benzobicyclon and seven of its metabolites (1315P-070, 1315P-570, 1315P-683, 1315P-960, 1315P-076, 1315P-962, and 1315P-966) in water using LC-MS/MS, linearity was assessed over a concentration range of 0.350-20.0 ng/mL, with R² values generally ranging from 0.9994 to 0.9999. epa.gov Similarly, for Benzobicyclon and five metabolites (1315P-070, 1315P-076, 1315P-570, 1315P-683, and 1315P-960) in soil, linearity was found to be satisfactory. epa.gov
Calibration curves are typically constructed using a series of standards at different concentrations. The correlation coefficient (R²) is a key indicator of the linearity of the relationship between the instrument response and the analyte concentration. A high R² value (close to 1) indicates a strong linear correlation within the tested range. dntb.gov.uadntb.gov.ua
The following table summarizes some reported linearity data for Benzobicyclon and its metabolites:
| Analyte(s) | Matrix | Analytical Technique | Concentration Range | R² Value | Source |
| Benzobicyclon and 1315P-570 | Brown rice, Straw | LC-MS/MS | Various | > 0.994 | nih.govnih.gov |
| Benzobicyclon | Soil, Sediment | UPLC-MS/MS | 5-1000 µg/L | > 0.99 | nih.govoup.commdpi-res.com |
| Benzobicyclon and 7 metabolites (1315P-070, 1315P-570, etc.) | Water | LC-MS/MS | 0.350-20.0 ng/mL | 0.9994-0.9999 | epa.gov |
| Benzobicyclon and 5 metabolites (1315P-070, 1315P-076, 1315P-570, etc.) | Soil | LC-MS/MS | Not explicitly stated, validated at LOQ and 10xLOQ | Satisfactory | epa.gov |
Application of Methods in Environmental Monitoring and Residue Analysis
The developed analytical methods for Benzobicyclon and its metabolites are widely applied in environmental monitoring and residue analysis to assess their presence and fate in different compartments. These applications are essential for understanding the potential environmental impact and ensuring compliance with regulatory limits.
Environmental monitoring studies utilize these methods to detect and quantify Benzobicyclon and its degradation products in water, soil, and sediment samples. nih.govoup.commdpi-res.comdntb.gov.uaca.govdntb.gov.ua For example, a UPLC-MS/MS method was applied to detect Benzobicyclon in real soil samples collected during supervised field trials. nih.govoup.commdpi-res.com LC-MS/MS methods have been specifically developed and validated for the determination of Benzobicyclon and multiple metabolites in water matrices for aquatic field dissipation studies. epa.govca.govdntb.gov.ua These studies help to determine the persistence and dissipation of the compounds in aquatic environments. dntb.gov.ua
Residue analysis focuses on determining the levels of Benzobicyclon and its metabolites in agricultural commodities, such as rice and rice straw, following herbicide application. nih.govnih.govnih.gov LC-MS/MS methods have been successfully applied for the sensitive and reliable determination of Benzobicyclon and its amino-substituted metabolite (1315P-570) in brown rice and rice straw after field application. nih.govnih.govnih.gov These analyses are crucial for establishing residue levels and supporting regulatory assessments. regulations.govnih.gov The sensitivity of the developed methods is often sufficient to ensure reliable determination at levels below regulatory limits of quantitation. nih.govnih.gov
The application of these analytical methods in field trials provides valuable data on the behavior of Benzobicyclon and its metabolites under realistic environmental conditions. nih.govoup.commdpi-res.comnih.gov This includes information on degradation rates and residue concentrations in different environmental matrices and crops.
Advanced Research Avenues and Future Directions
Computational Modeling and In Silico Studies
Computational, or in silico, methods offer rapid, cost-effective, and predictive insights into the behavior of chemical compounds, reducing the reliance on extensive laboratory experimentation. nih.govnih.gov These approaches are pivotal in modern herbicide science for understanding enzyme-inhibitor interactions and predicting potential toxicological profiles before synthesis. nih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgmdpi.com In the context of benzobicyclon, its active hydrolysate, a triketone, is simulated to bind within the active site of the target plant HPPD enzyme. uark.edu Three-dimensional (3D) models of plant HPPD enzymes provide the structural framework for these simulations.
Research on various HPPD inhibitors has identified key amino acid residues crucial for binding. mdpi.com Molecular docking and dynamics simulations for compounds like benzobicyclon hydrolysate aim to elucidate specific interactions, such as:
Metal Coordination: The active site of HPPD contains a crucial iron ion (Fe²⁺). Triketone inhibitors typically coordinate with this ion.
Hydrogen Bonding: Interactions with residues like Gln307 and Glu394 can stabilize the inhibitor within the active site. mdpi.com
π-π Stacking: Aromatic residues, such as Phe424 and Phe381, often form π-π stacking interactions with the aromatic rings of the inhibitors, further anchoring them in place. mdpi.comnih.gov
These simulations help in understanding the precise binding mode and can guide the design of new, even more potent, HPPD inhibitors. nih.govdoi.org Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling correlate the 3D properties of molecules with their biological activity, providing predictive models for designing novel herbicidal compounds. doi.orgnih.gov
| Computational Technique | Application to Benzobicyclon Research | Key Insights Gained |
|---|---|---|
| Molecular Docking | Predicts the binding orientation of benzobicyclon hydrolysate within the 3D structure of the plant HPPD active site. | Identifies key amino acid residues (e.g., Phe424, Glu394) and the nature of interactions (metal coordination, hydrogen bonds). mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement and conformational changes of the HPPD-inhibitor complex over time. | Confirms the stability of the binding pose predicted by docking and assesses the flexibility of the active site. mdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D structural features of benzobicyclon and related molecules to their herbicidal activity. | Creates predictive models to guide the synthesis of new derivatives with potentially higher potency. doi.orgnih.gov |
In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals on humans and the environment, aligning with the principles of reducing animal testing. nih.govnih.gov For an agricultural chemical like benzobicyclon, these methods can predict various toxicity endpoints before extensive and costly real-world studies are conducted. nih.govfu-berlin.de
The primary approaches include:
Quantitative Structure-Activity Relationship (QSAR) Models: These are mathematical models that relate the chemical structure of a compound to its toxicological activity. nih.govmdpi.commdpi.com By analyzing a dataset of compounds with known toxicity, QSAR models can predict the potential toxicity of a new or untested molecule like benzobicyclon. nih.gov
Structural Alerts: This method involves identifying specific molecular substructures or fragments that are known to be associated with a particular type of toxicity (e.g., mutagenicity, carcinogenicity). mdpi.comyoutube.com A chemical's structure is scanned for these "toxicophores" to provide a qualitative prediction of potential hazards.
Read-Across: This approach predicts the toxicity of a substance by using data from structurally similar chemicals. nih.gov The toxicity profile of benzobicyclon could be estimated by comparing it to other well-studied HPPD inhibitors or compounds with similar bicyclooctane skeletons.
| In Silico Toxicology Method | Description | Application for Benzobicyclon |
|---|---|---|
| QSAR | Statistical models that correlate molecular descriptors with toxicity endpoints (e.g., LD50). mdpi.commdpi.com | Predicts potential acute or chronic toxicity based on benzobicyclon's physicochemical properties and structural features. |
| Structural Alerts (Toxicophores) | Identifies specific chemical fragments within a molecule that are linked to known toxic mechanisms. youtube.com | Screens the benzobicyclon structure for any substructures associated with genotoxicity, carcinogenicity, or other adverse effects. |
| Read-Across | Uses toxicity data from structurally analogous compounds to fill data gaps for a target chemical. nih.gov | Estimates benzobicyclon's potential toxicity by comparing it to other herbicides with similar structures or mechanisms of action. |
"Omics" Approaches in Response to Benzobicyclon Exposure
"Omics" technologies, such as proteomics and metabolomics, provide a global profile of molecules in a biological system. They are powerful tools for understanding the comprehensive response of plants to herbicide exposure, moving beyond the primary target to map broader physiological disruptions.
Proteomics is the large-scale study of proteins, particularly their structures and functions. youtube.com In the context of benzobicyclon, mass spectrometry-based proteomics can be employed to investigate the protein-level responses in weeds. beilstein-journals.org Key applications include:
Target Confirmation: While HPPD is the known target, proteomics can experimentally confirm this interaction in situ. Using a chemically modified benzobicyclon probe in a "chemical proteomics" workflow allows for the isolation and identification of its direct protein binding partners from a total plant protein extract. beilstein-journals.org
Off-Target Identification: This approach can also reveal if benzobicyclon or its hydrolysate binds to other proteins, which could explain secondary effects or unexpected sensitivities in certain plant species.
Expression Profiling: Quantitative proteomics can compare the entire proteome of a plant before and after benzobicyclon treatment. This can reveal changes in the expression of proteins involved in stress responses, metabolic pathways, and detoxification mechanisms, providing a broader picture of the plant's reaction to the herbicide. hupo.org
| Proteomic Approach | Objective | Potential Finding for Benzobicyclon |
|---|---|---|
| Chemical Proteomics | To identify direct protein targets of a small molecule. beilstein-journals.org | Definitive confirmation of HPPD as the primary target and discovery of any potential off-target proteins. |
| Expression Proteomics (e.g., SILAC, TMT) | To quantify changes in protein abundance across the entire proteome after treatment. | Identification of up- or down-regulated proteins involved in stress, detoxification, or metabolic compensation pathways. |
| Targeted Proteomics | To precisely measure the levels of specific proteins of interest, such as HPPD or detoxification enzymes. hupo.org | Quantification of HPPD enzyme levels in resistant vs. susceptible weed biotypes. |
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the "metabolome". nih.gov When a plant is treated with benzobicyclon, the inhibition of the HPPD enzyme causes significant disruptions in tyrosine metabolism, which can be tracked using metabolomic techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov
A metabolomic study on a susceptible weed like Schoenoplectus juncoides would be expected to reveal:
Substrate Accumulation: A significant increase in the concentration of 4-hydroxyphenylpyruvate, the substrate of the HPPD enzyme.
Product Depletion: A sharp decrease in homogentisate and downstream products, including plastoquinone and tocopherols (Vitamin E).
Secondary Effects: The lack of plastoquinone, a vital cofactor for the enzyme phytoene desaturase, halts carotenoid biosynthesis. cambridge.org This leads to the characteristic bleaching symptoms and can be observed as a disruption in the carotenoid pathway.
By identifying such "marker metabolites," researchers can gain a detailed understanding of the biochemical cascade triggered by HPPD inhibition and potentially identify new biomarkers for herbicide action or weed resistance. nih.gov
| Metabolite Class | Expected Change After Benzobicyclon Treatment | Biochemical Rationale |
|---|---|---|
| Aromatic Amino Acids & Derivatives | ↑ Increase in 4-hydroxyphenylpyruvate | Blockade of its conversion by the inhibited HPPD enzyme. |
| Quinones & Vitamins | ↓ Decrease in Homogentisate, Plastoquinone, Tocopherols | Inhibition of the biosynthetic pathway downstream of HPPD. cambridge.org |
| Carotenoids | ↓ Decrease in β-carotene, Lutein, etc. | Indirect effect due to the lack of plastoquinone, a required cofactor for phytoene desaturase in the carotenoid pathway. cambridge.org |
| General Stress Metabolites | ↑ Increase in Proline, Polyamines, etc. | General physiological response to oxidative stress and cellular damage. |
Development of Novel Formulations and Delivery Systems
The effectiveness of an herbicide is determined not only by its active ingredient but also by its formulation and delivery system. For a paddy herbicide like benzobicyclon, which is applied in an aquatic environment, the formulation is critical for ensuring the active ingredient reaches its target effectively while minimizing environmental loss. uark.educabidigitallibrary.org Research is moving beyond conventional formulations to develop "smart" delivery systems. cabidigitallibrary.org
Key areas of development include:
Controlled-Release Formulations (CRFs): Benzobicyclon is already known for its use in slow-release granular formulations. uark.edu Advanced CRFs utilize carrier materials like biodegradable polymers, hydrogels, or clay minerals to release the herbicide gradually over an extended period. tandfonline.comnih.govnewcastle.edu.au This maintains an effective concentration in the paddy water for longer, improves weed control efficacy, and reduces the need for multiple applications.
Nanoformulations: Nanotechnology offers novel ways to deliver herbicides. frontiersin.org Encapsulating benzobicyclon in nanoparticles (e.g., nanocapsules, nanoemulsions) can enhance its solubility, protect it from degradation by UV light or microbes, improve its uptake by weeds, and allow for more targeted delivery. mdpi.comjchemrev.commdpi.com These formulations can significantly increase herbicide efficiency, potentially allowing for lower application rates. researchgate.netmdpi.com
The goals of these advanced formulations are to maximize herbicidal activity against target weeds like Schoenoplectus juncoides while minimizing runoff and potential impact on non-target organisms and the surrounding ecosystem. vt.edunih.gov
| Formulation Type | Description | Advantages for Benzobicyclon |
|---|---|---|
| Conventional (e.g., Wettable Powder, Granules) | Simple mixture of the active ingredient with inert carriers and surfactants. cabidigitallibrary.org | Cost-effective and established manufacturing processes. |
| Controlled-Release Formulation (CRF) | The active ingredient is encapsulated in a matrix (e.g., polymer, clay) that degrades or diffuses slowly. tandfonline.comnih.gov | Provides prolonged weed control, reduces application frequency, and minimizes leaching/runoff. |
| Nano-encapsulation | Benzobicyclon is enclosed within a nanoscale polymer shell (nanocapsule). mdpi.commdpi.com | Protects the active ingredient from degradation, enhances stability, and allows for triggered release. |
| Nanoemulsion | A stable, transparent dispersion of oil and water, with droplet sizes typically below 200 nm. cabidigitallibrary.org | Improves solubility of poorly soluble active ingredients and can enhance foliar or root uptake. |
Exploring Further Degradation Products and Their Environmental Fates
While the primary degradation of the pro-herbicide benzobicyclon to its herbicidally active form, metabolite B, is well-established, the subsequent environmental fate of this primary metabolite and the formation of other minor degradation products represent critical areas for advanced research. Understanding the complete degradation pathway is essential for a comprehensive environmental risk assessment. Benzobicyclon itself degrades rapidly in aquatic environments through hydrolysis and photolysis. regulations.gov The main focus of current research has been on its first major degradate, which is notably more persistent. regulations.govregulations.govca.gov
Detailed laboratory studies show that benzobicyclon's degradation is initiated primarily by hydrolysis of the thiophenyl group, a process that forms metabolite B (also known as benzobicyclon hydrolysate or 1315P-070). regulations.govregulations.gov This reaction is the dominant route of degradation in water. regulations.gov Unlike its parent compound, metabolite B is very persistent in aquatic settings and is considered a residue of concern in drinking water. regulations.govca.gov The hydrolysis of benzobicyclon to metabolite B is significantly faster in basic conditions. lsu.edunih.gov
Beyond this principal transformation, several other metabolites have been identified in environmental fate and metabolism studies, although typically at lower concentrations. These include compounds identified as 1315P-570, 1315P-076, and hydroxy benzobicyclon. regulations.govregulations.gov For instance, in poultry metabolism studies, a proposed pathway involves the oxidation of the thiophenol moiety to form hydroxy benzobicyclon, followed by other reactions that also lead to the formation of metabolite B. regulations.gov Another metabolite, 1315P-570, has been detected at up to 14.2% of the applied radioactivity in laboratory studies. regulations.gov
The primary avenues for future research lie in characterizing the environmental fate of these secondary degradation products. While metabolite B is known to be persistent, the mobility, persistence, and potential ecological impact of metabolites like 1315P-570, 1315P-076, and hydroxy benzobicyclon are not thoroughly understood. Further investigation is required to determine their:
Persistence: Half-lives in soil, water, and sediment under various environmental conditions (e.g., pH, temperature, microbial activity).
Mobility: Potential for leaching into groundwater or transport to non-target surface waters.
Bioaccumulation: Tendency to accumulate in aquatic or terrestrial organisms.
Toxicity: Potential adverse effects on non-target plants, invertebrates, and other wildlife.
Photolysis is a key dissipation pathway for metabolite B, but its effectiveness can be influenced by environmental factors such as the presence of dissolved organic matter and water clarity. lsu.edu The photolytic degradation of other minor metabolites has yet to be fully explored. Given that both benzobicyclon and its primary metabolite can persist in soil, understanding the long-term transformation of these compounds in the terrestrial environment is another crucial research frontier. regulations.gov
The following table summarizes the key known degradation products of benzobicyclon and highlights the gaps in our understanding of their environmental fates.
Table 1: Benzobicyclon Degradation Products and Their Environmental Fate
| Degradation Product | Common Name(s) | Formation Pathway | Environmental Fate Summary | Research Gaps |
|---|---|---|---|---|
| 1315P-070 | Metabolite B; Benzobicyclon Hydrolysate (BH) | Hydrolysis and photolysis of parent compound | Persistent in aquatic environments and soil; considered a residue of concern. regulations.govregulations.govca.gov Primary dissipation is via photolysis. lsu.edu | Full characterization of its photolysis products; long-term fate in sediment. |
| 1315P-570 | - | Metabolism/degradation of parent compound | Identified as a major degradation product in some lab studies (up to 14.2%). regulations.gov | Limited data on persistence, mobility, and potential toxicity in soil and water. |
| Hydroxy benzobicyclon | RT21 | Oxidation of the thiophenol moiety | Identified as a minor metabolite in liver tissue in animal metabolism studies. regulations.gov | Environmental formation pathway and fate are largely unknown. |
| 1315P-076 | - | Metabolism/degradation via loss of thiophenyl ring | Identified as a metabolite in rotational crop studies. regulations.gov | Data on environmental persistence, mobility, and fate are scarce. |
Q & A
Q. What is the mechanism of action of benzobicyclon, and how does its pro-herbicide activation occur in aquatic systems?
Benzobicyclon acts as a pro-herbicide, requiring hydrolysis in water to form its active metabolite, benzobicyclon hydrolysate (BH). BH inhibits 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), disrupting tyrosine metabolism in plants, leading to bleaching and death. Hydrolysis kinetics are pH- and temperature-dependent, with complete conversion to BH observed in flooded rice paddies within days . Methodologically, hydrolysis can be studied via UPLC-MS/MS to quantify conversion rates in simulated aquatic systems .
Q. What experimental designs are recommended for evaluating benzobicyclon's adsorption-desorption behavior in agricultural soils?
The equilibrium oscillation method is standard for adsorption-desorption studies. Soil samples from diverse regions (e.g., Ferralsols, Alisols) are spiked with BH, and adsorption coefficients (Kd) are calculated. BH exhibits higher adsorption in soils with elevated organic carbon and clay content, with desorption hysteresis observed in Alisols and Anthrosols . Replicate experiments should account for soil heterogeneity and use HPLC with photodiode array detection (280 nm for BH) .
Q. How does floodwater management influence benzobicyclon efficacy in rice paddies?
A minimum flood depth of 5 cm is critical for hydrolysis and uptake. Field trials show that maintaining a 20-day floodwater hold time allows >90% dissipation of aqueous BH, reducing environmental persistence. Applications post-flood (1- to 4-leaf rice stages) optimize weed control while minimizing crop injury, particularly in japonica rice cultivars with functional HIS1 genes .
Advanced Research Questions
Q. How do hydroxyl radicals and photolysis contribute to BH dissipation in field conditions, and why do lab models often underestimate its persistence?
Hydroxyl radicals (•OH) degrade BH at rate constants of 0.73–1.0 × 10¹³ M⁻¹ h⁻¹, but field data reveal prolonged BH persistence due to sediment binding. EXAMS2 modeling incorporating •OH degradation aligns better with field observations than lab-only hydrolysis models. Sediment acts as a reservoir, slowly releasing benzobicyclon, which then hydrolyzes to BH, complicating dissipation predictions .
Q. What genetic factors explain differential tolerance to benzobicyclon among rice cultivars?
Japonica rice cultivars (e.g., CL153, Diamond) exhibit tolerance due to a functional HIS1 gene, which detoxifies BH via conjugation. Indica (e.g., Rondo) and aus-like cultivars lack this allele, leading to >95% injury at all growth stages. CRISPR-Cas9 knockout studies confirm HIS1's role, and transcriptomic analysis post-application identifies upregulated detoxification pathways in tolerant varieties .
Q. How do synergistic herbicide combinations (e.g., benzobicyclon + florpyrauxifen-benzyl) enhance weed control while improving rice safety?
At a 5:1 ratio, benzobicyclon and florpyrauxifen-benzyl exhibit additive/synergistic effects against Echinochloa crus-galli and Monochoria vaginalis. Selectivity indices (28.72–54.81) indicate reduced rice phytotoxicity compared to solo applications. Greenhouse dose-response assays (whole-plant bioassays) and field trials with fresh weight reduction metrics validate efficacy .
Q. Why do discrepancies exist between lab-derived degradation half-lives (t₀.₅ = 6.7 days) and field observations of benzobicyclon persistence?
Lab studies prioritize hydrolysis as the primary degradation pathway, but field data identify sediment sorption, microbial biolysis, and photolysis as concurrent mechanisms. Benzobicyclon's sediment half-life exceeds 45 days, with resuspension events (e.g., water replenishment) reintroducing BH into the water column. Statistical analysis (ANOVA, α = 0.05) confirms no significant seasonal variation in sediment-water partitioning .
Methodological Considerations
- Quantitative Analysis : Use UPLC-MS/MS with ZORBAX C-8 columns for detecting benzobicyclon and BH in soil/water matrices. Spike recovery tests (25–1000 ppb) ensure >90% accuracy .
- Statistical Modeling : EXAMS2 simulations with two-compartment (water-sediment) models incorporate hydroxyl radical rate constants and sediment sorption coefficients for environmental fate predictions .
- Genotyping : PCR-based screening for HIS1 alleles in rice cultivars informs breeding programs for herbicide tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
